25-Desacetyl Rifampicin-d3
Description
BenchChem offers high-quality 25-Desacetyl Rifampicin-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 25-Desacetyl Rifampicin-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H58N4O12 |
|---|---|
Molecular Weight |
826.0 g/mol |
IUPAC Name |
[(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11-,19-14-,22-13-,44-20+/t21-,23-,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3 |
InChI Key |
JQXXHWHPUNPDRT-HUCKSJLISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C\[C@@H]([C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](\C=C/C=C(\C(=O)N3)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Origin of Product |
United States |
Foundational & Exploratory
25-Desacetyl Rifampicin-d3 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to 25-Desacetyl Rifampicin-d3. This isotopically labeled metabolite of the potent antibiotic Rifampicin is a critical tool for researchers, scientists, and drug development professionals in pharmacokinetic and metabolism studies.
Core Chemical and Physical Properties
25-Desacetyl Rifampicin-d3 is a deuterated analog of 25-Desacetyl Rifampicin, the primary and microbiologically active metabolite of Rifampicin. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays.
Quantitative Data Summary
| Property | Value | Citations |
| Molecular Formula | C41H53D3N4O11 | [1] |
| Molecular Weight | 783.92 g/mol | [1] |
| Appearance | Reddish Orange to Brown Orange Solid | [2] |
| Melting Point | >162°C (decomposition) | [1] |
| Solubility | Soluble in Chloroform and Methanol | [1] |
| Storage Conditions | 2-8°C, Amber Vial, Refrigerator, Under Inert Atmosphere | [2] |
Biological Activity and Mechanism of Action
25-Desacetyl Rifampicin retains partial antimicrobial activity of its parent compound, Rifampicin.[3] Rifampicin functions by inhibiting the bacterial DNA-dependent RNA polymerase, a crucial enzyme for RNA synthesis in prokaryotes.[4][5][6] It specifically binds to the β-subunit of this enzyme, effectively halting the transcription process and leading to bacterial cell death.[5][6] This targeted action ensures high efficacy against susceptible bacteria with minimal effect on the mammalian host's RNA polymerase.[4][5]
The metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin is a key step in its biotransformation. This metabolite is also an active compound, contributing to the overall therapeutic effect.[3]
Experimental Protocols
The accurate quantification of 25-Desacetyl Rifampicin-d3, often in conjunction with Rifampicin and its non-labeled metabolite, is crucial for pharmacokinetic and drug metabolism studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) Method for the Simultaneous Determination of Rifampicin and 25-Desacetyl Rifampicin
This protocol is adapted from a validated method for the analysis of Rifampicin and its primary metabolite.[7]
1. Instrumentation:
-
HPLC system with a photodiode array (PDA) detector.
-
Reverse-phase C18 column (e.g., Phenomenex Luna, 150 x 4.6 mm).[7]
2. Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Neostigmine (as internal standard, optional)
3. Chromatographic Conditions:
-
Mobile Phase: Gradient elution with water and methanol.[7]
-
Detection Wavelength: 254 nm.[7]
-
Flow Rate: As appropriate for the column and system.
-
Column Temperature: Maintained at a constant temperature, e.g., 27°C.[7]
4. Sample Preparation:
-
Protein precipitation of plasma or urine samples is a common first step.
-
Reconstitution of the dried extract in the mobile phase.
5. Analysis:
-
Injection of the prepared sample into the HPLC system.
-
Quantification based on the peak area relative to a calibration curve of known standards. The retention times for Rifampicin and 25-O-desacetyl rifampicin have been reported to be approximately 7.70 min and 8.25 min, respectively, under specific gradient conditions.[7]
Visualizations
Mechanism of Action of Rifampicin
Caption: Mechanism of action of Rifampicin.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis.
References
- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
25-Desacetyl Rifampicin-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 25-Desacetyl Rifampicin-d3, a key labeled metabolite of the antibiotic Rifampicin. This document outlines its core properties, relevant pharmacokinetic data, and detailed analytical methodologies, making it an essential resource for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.
Core Compound Information
25-Desacetyl Rifampicin-d3 is the deuterated form of 25-Desacetyl Rifampicin, the primary and microbiologically active metabolite of Rifampicin.[1][2] The incorporation of deuterium atoms results in a heavier, stable isotope-labeled compound, which is crucial for its primary application as an internal standard in quantitative mass spectrometry-based assays.
While a specific CAS number for the d3-labeled variant is not consistently available, the CAS number for the unlabeled parent compound, 25-Desacetyl Rifampicin, is 16783-99-6.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C41H53D3N4O11 | [3] |
| Molecular Weight | 783.92 g/mol | [3] |
| Appearance | Reddish Orange Solid | [3] |
| Storage Temperature | -20°C | [3] |
| Solubility | Chloroform, Methanol | [3] |
Metabolic Pathway of Rifampicin
Rifampicin undergoes hepatic metabolism, primarily through deacetylation, to form its main active metabolite, 25-Desacetyl Rifampicin.[1][4] This biotransformation is a critical aspect of Rifampicin's pharmacokinetic profile.
Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.
Pharmacokinetic Parameters
The pharmacokinetics of Rifampicin and its metabolite, 25-Desacetyl Rifampicin, have been studied to understand their disposition in the body. The apparent clearance of Rifampicin and 25-Desacetyl Rifampicin has been estimated in healthy adults.
| Parameter | Value (for a 70 kg adult) | Source |
| Apparent Clearance of Rifampicin | 10.3 L/h | [5][6] |
| Apparent Clearance of 25-Desacetyl Rifampicin | 95.8 L/h | [5][6] |
| Mean AUC 0-24h Ratio (25-dRIF/RIF) | 14 ± 6% | [7] |
Experimental Protocols
25-Desacetyl Rifampicin-d3 is predominantly used as an internal standard for the accurate quantification of 25-Desacetyl Rifampicin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental workflow.
Quantification of 25-Desacetyl Rifampicin in Human Plasma using LC-MS/MS
This protocol outlines a method for the simultaneous determination of Rifampicin and 25-Desacetyl Rifampicin in plasma.
1. Sample Preparation:
-
To 30 µL of plasma, add 100 µL of a solution containing the internal standards (e.g., Rifampicin-d8 and 25-Desacetyl Rifampicin-d3) in 0.1% formic acid in acetonitrile.[7]
-
The mixture is processed using a protein precipitation and dephospholipidation plate.[7]
2. Chromatographic Separation:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., C-18 Phenomenex Luna column, 150 × 4.6 mm).[8]
-
Mobile Phase: A gradient elution using two solvents:
-
Detection: The separation is followed by detection with mass spectrometry.[9]
3. Mass Spectrometry Detection:
-
Ionization Mode: Positive ion mode.
-
Quantification Transitions (m/z):
-
25-Desacetyl Rifampicin: 749.5 > 95.1[7]
-
25-Desacetyl Rifampicin-d3 (Internal Standard): 757.5 > 95 [This is an example transition, the actual may vary based on the specific deuterated standard used]
-
4. Data Analysis:
-
The concentration of 25-Desacetyl Rifampicin is determined by comparing the peak area ratio of the analyte to the internal standard (25-Desacetyl Rifampicin-d3) against a calibration curve.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. droracle.ai [droracle.ai]
- 2. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
Synthesis and Purification of Deuterated Rifampicin Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of key deuterated metabolites of Rifampicin, a primary antibiotic in the treatment of tuberculosis. The focus is on 25-desacetyl rifampicin and rifampicin quinone, significant metabolites in the drug's metabolic pathway. The inclusion of deuterium in these molecules is crucial for their use as internal standards in quantitative bioanalysis, aiding in pharmacokinetic and drug metabolism studies. This document outlines detailed methodologies for their preparation and subsequent purification, supported by quantitative data and analytical characterization techniques.
Introduction to Deuterated Rifampicin Metabolites
Rifampicin undergoes extensive metabolism in the body, with two of the major metabolites being 25-desacetyl rifampicin and rifampicin quinone. The 25-desacetyl derivative is formed through hydrolysis of the acetyl group at the C-25 position and retains partial antimicrobial activity.[1] Rifampicin quinone is a product of oxidation.
Stable isotope-labeled internal standards are essential for accurate quantification of drug molecules and their metabolites in complex biological matrices by mass spectrometry. Deuterated analogs of rifampicin and its metabolites, such as Rifampicin-d4, Rifampicin-d8, 25-Desacetyl Rifampicin-d3, and 25-Desacetyl Rifampicin-d4, are commercially available and commonly used for this purpose.[2][3][4][5] This guide details the laboratory-scale synthesis and purification of these critical research compounds.
Synthesis of Deuterated Rifampicin (Parent Compound)
The synthesis of deuterated rifampicin metabolites begins with the appropriately labeled parent drug. Commercially available deuterated rifampicin, such as Rifampicin-d3 or Rifampicin-d8, can be used as the starting material.[3][6] Alternatively, deuterium can be introduced into the rifampicin molecule through methods like metal-catalyzed hydrogen-deuterium exchange.[7]
Synthesis and Purification of Deuterated 25-Desacetyl Rifampicin
The primary route for the synthesis of 25-desacetyl rifampicin is through the chemical hydrolysis of rifampicin. A plausible method for the synthesis of its deuterated analog is adapted from established procedures for the non-labeled compound.[8]
Experimental Protocol: Chemical Synthesis of 25-Desacetyl Rifampicin-d_x_
This protocol is based on the alkaline hydrolysis of deuterated rifampicin.
Materials:
-
Deuterated Rifampicin (e.g., Rifampicin-d8)
-
Methanol
-
10% Sodium Hydroxide solution
-
Citric Acid
-
Chloroform
-
Anhydrous Sodium Sulfate
-
Methanol-ether mixture for crystallization
Procedure:
-
Suspend deuterated rifampicin (e.g., 2 g) in methanol (e.g., 60 ml).
-
Add 10% sodium hydroxide solution (e.g., 50 ml) to the suspension.
-
Stir the reaction mixture at room temperature for 10 minutes.[8]
-
Acidify the solution with citric acid.
-
Dilute the mixture with water and extract several times with chloroform.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Crystallize the resulting residue from a methanol-ether mixture to yield deuterated 25-desacetyl rifampicin.
Purification of Deuterated 25-Desacetyl Rifampicin
Purification of the synthesized deuterated metabolite is critical to ensure its suitability as an analytical standard. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Table 1: HPLC Purification Parameters for Deuterated 25-Desacetyl Rifampicin
| Parameter | Value | Reference |
| Column | Reversed-phase C18 | [9] |
| Mobile Phase | Methanol-sodium phosphate buffer (pH 5.2; 0.01 M) (65:35, v/v) | [9] |
| Flow Rate | Isocratic | [9] |
| Detection | UV | [9] |
Quantitative Data: While specific yields for the deuterated synthesis are not readily available in the literature, the recovery of the non-deuterated metabolite from biological samples using similar HPLC methods has been reported to be between 79% and 86%.[9]
Synthesis and Purification of Deuterated Rifampicin Quinone
The synthesis of rifampicin quinone can be achieved through biotransformation using microorganisms, a method that can be adapted for the deuterated analog.
Experimental Protocol: Biotransformation of Deuterated Rifampicin
This protocol is based on the use of Aspergillus niger for the oxidation of rifampicin.[10]
Materials:
-
Deuterated Rifampicin (e.g., Rifampicin-d8)
-
Aspergillus niger ATCC 9029 culture
-
Appropriate fermentation medium
-
Ethyl acetate for extraction
Procedure:
-
Prepare a culture of Aspergillus niger ATCC 9029 in a suitable fermentation medium.
-
Introduce the deuterated rifampicin into the culture.
-
Incubate the culture for an extended period (e.g., up to 312 hours) to allow for biotransformation.[10]
-
Monitor the formation of the deuterated rifampicin quinone using HPLC.
-
After the incubation period, extract the culture medium with ethyl acetate.
-
Concentrate the ethyl acetate extract to obtain the crude deuterated rifampicin quinone.
Purification of Deuterated Rifampicin Quinone
Similar to the desacetyl metabolite, purification is typically achieved using preparative HPLC.
Table 2: HPLC Purification Parameters for Deuterated Rifampicin Quinone
| Parameter | Value | Reference |
| Column | Reversed-phase C18 | [11] |
| Mobile Phase | Gradient elution with 5mM ammonium acetate and acetonitrile, both containing 0.1% formic acid | [11] |
| Detection | UV and/or Mass Spectrometry | [11] |
Analytical Characterization
The identity and purity of the synthesized deuterated metabolites must be confirmed using appropriate analytical techniques.
Table 3: Analytical Techniques for Characterization
| Technique | Purpose | Key Parameters | Reference |
| LC-MS/MS | Confirmation of molecular weight and structure, quantification | ESI+ ionization, MRM transitions for specific m/z values of deuterated and non-deuterated analytes. | [12][13][14] |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm elemental composition. | TOF or Orbitrap analyzers. | [15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of deuterium incorporation sites. | ¹H NMR, ¹³C NMR, and ²H NMR. | [16] |
Table 4: Exemplary LC-MS/MS Parameters for Rifampicin and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Rifampicin | 823.6 | 791.5 | [17] |
| Rifampicin-d8 | 831.6 | 799.6 | [17] |
| 25-desacetylrifampicin | 749.5 | 95.1 | [17] |
| 25-desacetylrifampicin-d8 | 757.5 | 95.0 | [17] |
| Rifampicin Quinone | 821.0 | - | [10] |
Visualizing the Workflow
The overall process for generating and purifying deuterated rifampicin metabolites can be visualized as a sequential workflow.
Caption: Workflow for the synthesis, purification, and analysis of deuterated rifampicin metabolites.
Conclusion
This guide provides a framework for the synthesis and purification of deuterated metabolites of rifampicin, specifically 25-desacetyl rifampicin and rifampicin quinone. While detailed, step-by-step protocols for the deuterated versions are not consolidated in single literature sources, this document combines established methods for the non-labeled compounds with the principles of stable isotope labeling to propose viable synthetic and purification strategies. The successful preparation of these deuterated metabolites is essential for advancing research in the pharmacokinetics and metabolism of rifampicin, ultimately contributing to the optimization of tuberculosis therapy. Further research is warranted to establish definitive, high-yield protocols for these valuable analytical standards.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rifampicin-d8 | Isotope labeled compound | Antibiotic | TargetMol [targetmol.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]
- 9. Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotransformation of rifampicin by Aspergillus niger and antimicrobial activity of proposed metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of liquid chromatography tandem mass spectrometry method for simultaneous quantification of first line tuberculosis drugs and metabolites in human plasma and its application in clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolite Story: A Technical Guide to 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significance of 25-desacetyl rifampicin-d3 as a crucial tool in understanding the metabolism of the frontline anti-tuberculosis drug, Rifampicin. We delve into the pharmacokinetics of Rifampicin and its primary active metabolite, 25-desacetyl rifampicin, providing detailed experimental protocols for their analysis and a clear visualization of the metabolic pathway. The use of the deuterated internal standard, 25-desacetyl rifampicin-d3, is highlighted as an essential component for accurate quantification in metabolic studies.
Introduction
Rifampicin, a potent bactericidal antibiotic, is a cornerstone in the treatment of tuberculosis. Its clinical efficacy is influenced by its complex pharmacokinetic profile, which includes significant metabolism in the liver. The primary metabolic pathway is the deacetylation of Rifampicin to form 25-desacetyl rifampicin. This metabolite is also microbiologically active, contributing to the overall therapeutic effect of the parent drug.[1][2] Understanding the formation and clearance of 25-desacetyl rifampicin is therefore critical for optimizing Rifampicin therapy and managing drug-drug interactions. 25-Desacetyl rifampicin-d3 serves as a stable isotope-labeled internal standard, indispensable for precise and accurate quantification of the metabolite in biological matrices during pharmacokinetic and drug metabolism studies.
Pharmacokinetics of Rifampicin and 25-Desacetyl Rifampicin
Rifampicin is rapidly absorbed after oral administration, with peak plasma concentrations reached within 2-4 hours.[3] It is primarily metabolized in the liver via deacetylation to its main and active metabolite, 25-desacetyl rifampicin.[2][3] The concentrations of 25-desacetyl rifampicin are significantly lower than those of the parent drug.[4][5] Both Rifampicin and its metabolite are subject to auto-induction, meaning their metabolism accelerates with repeated administration, leading to a decrease in their plasma concentrations over the first few weeks of treatment.[1][6]
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for Rifampicin and its primary metabolite, 25-desacetyl rifampicin, from a study in healthy volunteers after a single oral dose.
| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Reference |
| Tmax (h) | 2.2 | 3.8 | [4][5] |
Note: Tmax represents the time to reach maximum plasma concentration.
The Metabolic Pathway: From Rifampicin to 25-Desacetyl Rifampicin
The biotransformation of Rifampicin to 25-desacetyl rifampicin is a critical step in its metabolism. This reaction is catalyzed by a specific enzyme in the liver.
Enzymatic Conversion
Research has identified human arylacetamide deacetylase (AADAC) as the primary enzyme responsible for the deacetylation of Rifampicin.[7][8] This enzymatic conversion occurs in the liver and is a key determinant of the metabolic fate of Rifampicin.
Experimental Protocols for Analysis
Accurate quantification of Rifampicin and 25-desacetyl rifampicin in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique. The use of a stable isotope-labeled internal standard like 25-desacetyl rifampicin-d3 is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the results.
Sample Preparation: Plasma
-
To 30 µL of plasma, add 100 µL of a solution containing the internal standards (Rifampicin-d8 and 25-desacetyl rifampicin-d8) in acetonitrile with 0.1% formic acid.[1]
-
Utilize a protein precipitation and dephospholipidation plate for sample cleanup.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
Chromatographic Column: BEH C18 column (1.7 µm, 2.1 × 50 mm) maintained at 40 °C.[1]
-
Mobile Phase:
-
Detection: Tandem mass spectrometry.
-
Quantification Transitions (m/z):
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Mobile Phase: A mixture of 0.05 M phosphate buffer and acetonitrile (55:45 v/v).[9][10]
-
Internal Standard: Rifapentine can be used as an internal standard for this method.[9][10]
Workflow for a Pharmacokinetic Study
A typical pharmacokinetic study involving Rifampicin and its metabolite follows a structured workflow to ensure reliable data collection and analysis. The use of 25-desacetyl rifampicin-d3 as an internal standard is integrated into the analytical phase of this workflow.
Conclusion
25-Desacetyl rifampicin is a key active metabolite of Rifampicin, and its formation and disposition are integral to the parent drug's overall pharmacokinetic and pharmacodynamic profile. The use of the stable isotope-labeled internal standard, 25-desacetyl rifampicin-d3, is paramount for the accurate and precise quantification of this metabolite in complex biological matrices. The detailed experimental protocols and understanding of the metabolic pathway provided in this guide are intended to support researchers and drug development professionals in their efforts to further elucidate the clinical pharmacology of Rifampicin and optimize its therapeutic use.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Rifampicin – Pharmacokinetics [sepia2.unil.ch]
- 7. Human arylacetamide deacetylase is responsible for deacetylation of rifamycins: rifampicin, rifabutin, and rifapentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
Physical and chemical properties of 25-Desacetyl Rifampicin-d3
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological relevance of 25-Desacetyl Rifampicin-d3. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic studies.
Core Compound Information
25-Desacetyl Rifampicin-d3 is the deuterated form of 25-Desacetyl Rifampicin, which is the primary and microbiologically active metabolite of the potent antibiotic, Rifampicin.[1] The deuterium labeling at the N-methyl group of the piperazine moiety provides a valuable internal standard for pharmacokinetic and metabolic studies, allowing for precise quantification in biological matrices by mass spectrometry.
Physical and Chemical Properties
The physical and chemical properties of 25-Desacetyl Rifampicin-d3 are summarized in the table below. Data for the non-deuterated form is also provided for comparison where specific data for the deuterated analog is not available.
| Property | Value | Reference |
| IUPAC Name | (7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-{(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl}-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(28),2,4,9,19,21,25-heptaen-6-one | N/A |
| Synonyms | 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin, 25-Deacetylrifampicin-d3, 25-Desacetylrifampin-d3 | [2] |
| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁ | [2] |
| Molecular Weight | 783.92 g/mol | [2][3] |
| Appearance | Reddish Orange to Brown Orange Solid | Pharmaffiliates product page |
| Melting Point | >162°C (decomposition) | [3] |
| Solubility | Soluble in Chloroform and Methanol.[3] Slightly soluble in DMSO.[4] | N/A |
| Storage Conditions | -20°C, under inert atmosphere, protected from light. | [3] |
Spectral Data
Mass Spectrometry
The mass spectrum of 25-Desacetyl Rifampicin (non-deuterated) shows a protonated molecule [M+H]⁺ at m/z 779.3.[5] For the d3 variant, the expected [M+H]⁺ would be at approximately m/z 782.3, reflecting the three deuterium atoms.
Infrared (IR) Spectroscopy
The IR spectrum of 25-Desacetyl Rifampicin is expected to be very similar to that of Rifampicin, with the notable absence of the characteristic ester carbonyl stretch of the C25-acetyl group, which appears around 1710-1725 cm⁻¹ in the parent drug. Key vibrational bands would include those for O-H, N-H, C-H, C=O (amide and quinone), and C=C bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 25-Desacetyl Rifampicin would confirm the absence of the acetyl group at the C25 position. Specifically, the singlet corresponding to the acetyl methyl protons (around δ 2.0 ppm in Rifampicin) would be absent in the ¹H NMR spectrum of 25-Desacetyl Rifampicin. In the ¹³C NMR spectrum, the signals for the acetyl methyl and carbonyl carbons would also be absent. For the d3 variant, the signal for the N-methyl protons on the piperazine ring would be absent in the ¹H NMR spectrum, and the corresponding carbon signal in the ¹³C NMR spectrum would show a characteristic triplet due to coupling with deuterium.
UV-Visible (UV-Vis) Spectroscopy
In a phosphate buffer at pH 7.4, Rifampicin exhibits maximum absorbance at approximately 474 nm.[6] 25-Desacetyl Rifampicin is expected to have a similar UV-Vis absorption profile, characteristic of the rifamycin chromophore.
Experimental Protocols
Synthesis of 25-Desacetyl Rifampicin-d3
A plausible synthetic route for 25-Desacetyl Rifampicin-d3 involves the deacetylation of Rifampicin-d3. As detailed protocols for the deuterated version are not publicly available, the following is a proposed methodology based on the synthesis of the non-deuterated analog and general isotope labeling techniques.
Step 1: Synthesis of Rifampicin-d3 This would likely involve the reaction of Rifamycin S with 1-amino-4-(methyl-d3)-piperazine. The synthesis of the deuterated aminopiperazine can be achieved through standard methods using a deuterated methyl source, such as iodomethane-d3.
Step 2: Deacetylation of Rifampicin-d3 The 25-acetyl group of Rifampicin-d3 can be selectively hydrolyzed under basic conditions. A general procedure involves dissolving Rifampicin-d3 in a suitable solvent like methanol or ethanol and treating it with a mild base, such as sodium bicarbonate or a dilute sodium hydroxide solution. The reaction is typically stirred at room temperature or with gentle heating until the deacetylation is complete, as monitored by techniques like TLC or HPLC.
Workflow for Synthesis of 25-Desacetyl Rifampicin-d3
Caption: Synthesis workflow for 25-Desacetyl Rifampicin-d3.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A common method for the analysis of 25-Desacetyl Rifampicin involves reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV-Vis detection at a wavelength corresponding to the absorbance maximum of the rifamycin chromophore (e.g., 254 nm or 475 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 30°C).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of 25-Desacetyl Rifampicin-d3 in biological samples.
-
Chromatography: Similar to the HPLC method described above, often with faster gradients for higher throughput.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for Multiple Reaction Monitoring (MRM).
-
MRM Transition for 25-Desacetyl Rifampicin: m/z 781.4 → m/z [fragment ion]
-
MRM Transition for 25-Desacetyl Rifampicin-d3 (Internal Standard): m/z 784.4 → m/z [fragment ion]
-
-
Sample Preparation: For biological matrices like plasma or urine, sample preparation often involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of biological samples.
Biological Context and Signaling Pathways
Metabolic Pathway
25-Desacetyl Rifampicin is the main metabolite of Rifampicin, formed primarily in the liver through deacetylation by esterases. This metabolic conversion is a key step in the biotransformation and elimination of Rifampicin.
Mechanism of Action
Similar to its parent compound, 25-Desacetyl Rifampicin exerts its antibacterial effect by inhibiting the DNA-dependent RNA polymerase in prokaryotic cells. It binds to the β-subunit of the enzyme, preventing the initiation of transcription and thereby blocking protein synthesis. This mechanism of action is highly specific to bacterial RNA polymerase, with minimal effect on the mammalian counterpart.
Inhibition of Bacterial Transcription
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 25-Desacetyl Rifampicin-d3 (>85%) | CymitQuimica [cymitquimica.com]
- 3. usbio.net [usbio.net]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. rjptonline.org [rjptonline.org]
Technical Guide: Interpreting the Certificate of Analysis for 25-Desacetyl Rifampicin-d3
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide
This guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for 25-Desacetyl Rifampicin-d3, a key deuterated internal standard used in pharmacokinetic and drug metabolism studies. Understanding the data presented in a CoA is critical for ensuring the accuracy, reproducibility, and validity of experimental results.
Compound Overview and Quantitative Data Summary
25-Desacetyl Rifampicin is the primary active metabolite of Rifampicin, an important antibiotic. The deuterated version, 25-Desacetyl Rifampicin-d3, serves as an ideal internal standard for bioanalytical quantification using mass spectrometry, as it co-elutes with the non-labeled analyte but is distinguishable by its mass-to-charge ratio (m/z).
The data presented below is representative of a typical Certificate of Analysis for a high-purity lot of this standard.
Table 1: Identification and Physical Properties
| Parameter | Specification |
| Compound Name | 25-Desacetyl Rifampicin-d3 |
| Chemical Formula | C₄₁H₄₆D₃N₄O₁₁ |
| Molecular Weight | 799.88 g/mol |
| CAS Number | 1262773-09-5 (unlabeled) |
| Appearance | Red to Orange Solid |
| Solubility | Soluble in DMSO, Methanol |
| Storage | -20°C, Dessicated, Protect from Light |
Table 2: Purity and Composition Analysis
| Analytical Test | Method | Result |
| Chemical Purity (HPLC) | High-Performance Liquid Chromatography | 99.5% |
| Mass Spectrometry | ESI-MS | Conforms to Structure |
| Isotopic Purity | Mass Spectrometry | 99.2% Deuterium Incorporation |
| Residual Solvents | ¹H NMR | < 0.1% |
| Water Content | Karl Fischer Titration | 0.3% |
Experimental Protocols
Detailed methodologies are essential for interpreting the quality and purity data of the reference standard. The following sections describe the protocols for the key experiments cited in the CoA.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the chemical purity of the compound by separating it from any non-deuterated impurities or degradation products.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm and 334 nm.
-
Injection Volume: 5 µL.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area detected.
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight and structure of the compound and to determine the extent of deuterium incorporation.
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with a liquid chromatography system.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Range: m/z 150-1200.
-
Data Acquisition: Full scan mode to observe the parent ion and high-resolution accurate mass (HRAM) to confirm elemental composition.
-
Identity Confirmation: The observed m/z for the protonated molecule [M+H]⁺ should match the theoretical m/z (800.88) within a narrow mass tolerance window (e.g., < 5 ppm).
-
Isotopic Purity Calculation: The relative intensities of the isotopic peaks corresponding to the d0, d1, d2, and d3 species are measured. Isotopic purity is calculated as the percentage of the d3 species relative to the sum of all detected isotopic species.
Diagrams and Workflows
Visual representations of chemical relationships and analytical processes provide a clear and concise understanding of the compound's context and certification.
Caption: Chemical relationship between Rifampicin and its deuterated metabolite standard.
Caption: Workflow for the certification of a chemical reference standard.
Commercial suppliers of 25-Desacetyl Rifampicin-d3
An In-depth Technical Guide to Commercial Suppliers of 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for 25-Desacetyl Rifampicin-d3, a crucial labeled metabolite of Rifampicin used in various research and development applications. This document details available product specifications, outlines a relevant experimental protocol for its use as an internal standard in mass spectrometry, and presents a logical workflow for its procurement and quality control.
Commercial Suppliers and Product Specifications
Several reputable suppliers offer 25-Desacetyl Rifampicin-d3 for research purposes. The following table summarizes the available quantitative data for the products offered by these vendors. It is important to note that detailed batch-specific information is typically provided in the Certificate of Analysis (CoA), which can be obtained upon request from the suppliers.
| Supplier | Product Code | Molecular Formula | Molecular Weight | Purity | Appearance | Storage Conditions |
| LGC Standards | TRC-D288727 | C41H53D3N4O11 | Not specified | >85% | Not specified | Not specified |
| Pharmaffiliates | PA STI 027020 | C41H53D3N4O11 | 783.92 | Not specified | Reddish orange To Brown Orange Solid | 2-8°C Amber Vial, Refrigerator, Under Inert Atmosphere |
| United States Biological | 008260 | C41H53D3N4O11 | 783.92 | Highly Purified | Reddish Orange Solid | -20°C |
Experimental Protocols
While a specific protocol for 25-Desacetyl Rifampicin-d3 is not readily published, its primary application is as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The following detailed methodology is adapted from a validated protocol for the analysis of a related compound, rifapentine, and its metabolite, 25-O-desacetyl rifapentine, using a deuterated internal standard.[1][2] This protocol can serve as a strong foundation for developing a specific assay using 25-Desacetyl Rifampicin-d3.
Protocol: Quantification of Rifampicin and its Metabolites in Biological Matrices using a Deuterated Internal Standard
1. Objective: To accurately quantify the concentration of Rifampicin and its primary metabolite, 25-Desacetyl Rifampicin, in a biological matrix (e.g., plasma, milk) using 25-Desacetyl Rifampicin-d3 as an internal standard to correct for matrix effects and extraction variability.
2. Materials and Reagents:
-
25-Desacetyl Rifampicin-d3 (as internal standard)
-
Rifampicin and 25-Desacetyl Rifampicin analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Protein precipitation solution (e.g., ACN with 1% formic acid)
3. Sample Preparation (Protein Precipitation and Solid Phase Extraction):
-
Thaw biological samples to room temperature.
-
Spike 100 µL of the sample with a known concentration of 25-Desacetyl Rifampicin-d3 solution.
-
Add 300 µL of protein precipitation solution.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Agilent® Poroshell 120 EC-C18, 4.6 mm × 50 mm, 2.7 µm) is a suitable choice.[1][2]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile:methanol:0.1% formic acid (55:5:40, v/v/v).[1][2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for Rifampicin, 25-Desacetyl Rifampicin, and 25-Desacetyl Rifampicin-d3.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the analytes in the samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual and practical workflows relevant to the use of 25-Desacetyl Rifampicin-d3 in a research setting.
Caption: Procurement and Quality Control Workflow for 25-Desacetyl Rifampicin-d3.
References
Isotopic Purity of 25-Desacetyl Rifampicin-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of 25-Desacetyl Rifampicin-d3, a critical internal standard for pharmacokinetic and metabolic studies of the front-line tuberculosis drug, Rifampicin. Ensuring the high isotopic purity of deuterated standards is paramount for the accuracy and reliability of quantitative bioanalytical methods. This document outlines the common analytical methodologies for determining isotopic purity, presents typical quantitative data, and describes relevant biological pathways.
Introduction to 25-Desacetyl Rifampicin-d3
25-Desacetyl Rifampicin is the primary and microbiologically active metabolite of Rifampicin.[1][2] The deuterated analog, 25-Desacetyl Rifampicin-d3, serves as an ideal internal standard in mass spectrometry-based assays due to its similar chemical and physical properties to the analyte, with a distinct mass-to-charge ratio. The stability of the deuterium labels is crucial, as any in-source fragmentation or back-exchange could compromise the integrity of the analytical data.
Quantitative Analysis of Isotopic Purity
The isotopic purity of 25-Desacetyl Rifampicin-d3 is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While a specific certificate of analysis with isotopic distribution for 25-Desacetyl Rifampicin-d3 was not publicly available, the following table represents a typical specification for a high-quality deuterated standard, based on commercially available deuterated compounds.[3][4]
Table 1: Representative Isotopic Purity Data for 25-Desacetyl Rifampicin-d3
| Isotopic Species | Mass Difference (from d3) | Relative Abundance (%) |
| d0 (unlabeled) | -3 | < 0.5 |
| d1 | -2 | < 1.0 |
| d2 | -1 | < 5.0 |
| d3 | 0 | > 94.5 |
Note: This data is representative and may not reflect the exact specifications of all commercial suppliers. It is essential to consult the certificate of analysis provided with the specific batch of the standard.
Experimental Protocols for Isotopic Purity Determination
Mass Spectrometry Method
High-resolution mass spectrometry is a powerful technique for determining the isotopic distribution of a labeled compound.[5]
Objective: To quantify the relative abundance of d0, d1, d2, and d3 species of 25-Desacetyl Rifampicin.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is recommended.[6]
Procedure:
-
Sample Preparation: Prepare a solution of 25-Desacetyl Rifampicin-d3 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: Inject the sample onto a C18 reversed-phase LC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The chromatographic step helps to separate the analyte from any potential impurities.
-
Mass Spectrometric Analysis:
-
Acquire data in full scan mode in the positive ion electrospray ionization (ESI) mode.
-
Set the mass range to include the expected m/z values for all isotopic species of the protonated molecule [M+H]+.
-
The theoretical m/z values are:
-
d0 (C41H57N4O11+): ~781.40
-
d1 (C41H56DN4O11+): ~782.41
-
d2 (C41H55D2N4O11+): ~783.41
-
d3 (C41H54D3N4O11+): ~784.42
-
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopic species.
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the percentage of each isotopic species relative to the total area of all isotopic peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy provides information about the location and extent of deuteration.[5] Both ¹H and ²H NMR are valuable tools.
Objective: To confirm the position of deuterium labeling and to estimate the isotopic enrichment.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of 25-Desacetyl Rifampicin-d3 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: The absence or significant reduction of a proton signal at the expected chemical shift for the labeled position confirms the site of deuteration. The integration of the residual proton signal, relative to a non-deuterated proton signal in the molecule, can provide an estimate of the isotopic enrichment.
²H NMR Protocol:
-
Sample Preparation: Dissolve the sample in a non-deuterated solvent (e.g., CHCl₃ or DMSO).
-
Data Acquisition: Acquire a ²H NMR spectrum.
-
Data Analysis: A signal in the ²H spectrum at the chemical shift corresponding to the labeled position directly confirms the presence and location of the deuterium atom.
Synthesis and Metabolic Pathway
Synthesis of 25-Desacetyl Rifampicin-d3
The synthesis of 25-Desacetyl Rifampicin-d3 typically involves the deacetylation of Rifampicin-d3. The deuterated precursor, Rifampicin-d3, can be synthesized by introducing the deuterium labels at a suitable stage of the Rifampicin synthesis. One common approach is to use a deuterated starting material or a deuterated reagent in the synthesis of the piperazine side chain.
The following diagram illustrates a generalized workflow for the synthesis and purification of a deuterated drug metabolite like 25-Desacetyl Rifampicin-d3.
Caption: Synthesis and Purification Workflow for 25-Desacetyl Rifampicin-d3.
Metabolic Pathway of Rifampicin
Rifampicin undergoes extensive metabolism in the liver, with the primary pathway being deacetylation to form 25-Desacetyl Rifampicin. This reaction is catalyzed by esterases.[1] Both Rifampicin and its desacetyl metabolite are excreted mainly in the bile.[7]
The following diagram illustrates the primary metabolic conversion of Rifampicin.
Caption: Primary Metabolic Pathway of Rifampicin.
Conclusion
The determination of isotopic purity is a critical quality control step for deuterated internal standards like 25-Desacetyl Rifampicin-d3. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive assessment of both the isotopic distribution and the location of the deuterium labels. Researchers and drug development professionals must rely on well-characterized standards with detailed certificates of analysis to ensure the generation of high-quality, reliable data in pharmacokinetic and metabolism studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lgcstandards.com [lgcstandards.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rifampicin – Pharmacokinetics [sepia2.unil.ch]
Navigating the Stability and Storage of 25-Desacetyl Rifampicin-d3: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of 25-Desacetyl Rifampicin-d3 is paramount for ensuring the integrity of research and the development of robust analytical methods. This guide provides a comprehensive overview of its stability profile, recommended storage, and the experimental protocols necessary for its handling and analysis.
25-Desacetyl Rifampicin-d3 is a deuterated analog of 25-Desacetyl Rifampicin, a primary and microbiologically active metabolite of the potent antibiotic, Rifampicin. The introduction of deuterium atoms at the N-methyl group of the piperazine ring provides a valuable tool for pharmacokinetic studies, serving as an internal standard in mass spectrometry-based bioanalytical methods. The stability of this labeled compound is a critical factor that directly impacts the accuracy and reliability of such studies.
Recommended Storage and Handling
Based on information from various suppliers, the recommended storage condition for 25-Desacetyl Rifampicin-d3 is at -20°C in a tightly sealed container, protected from light. Some suppliers also indicate that the compound is light-sensitive. While some vendors ship the product at room temperature, long-term storage at ambient conditions is not advised. For the non-deuterated form, 25-Desacetyl Rifampicin, a stability of at least four years has been noted at -20°C. Due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, deuterated compounds are generally at least as stable, and in some cases more stable, than their non-deuterated counterparts.[1][][3] Therefore, a similar or even extended stability profile can be expected for the d3 variant under the recommended storage conditions.
Stability Profile under Stress Conditions
The following table summarizes the typical outcomes of forced degradation studies on Rifampicin, which can be extrapolated to 25-Desacetyl Rifampicin-d3.
| Stress Condition | Reagent/Parameters | Expected Outcome for Rifampicin (and by extension, 25-Desacetyl Rifampicin-d3) | Key Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, heated at 60-80°C | Significant degradation | 3-Formylrifamycin SV |
| Basic Hydrolysis | 0.1 M NaOH, at room temperature or heated | Significant degradation | Further decomposition products |
| Oxidative Degradation | 3-30% H₂O₂, at room temperature | Significant degradation | Rifampicin Quinone, Rifampicin N-oxide |
| Thermal Degradation | Dry heat, 80-100°C | Generally stable, some degradation at higher temperatures | Rifampicin Quinone |
| Photolytic Degradation | Exposure to UV and/or visible light (ICH Q1B) | Degradation, especially in solution | Various photolytic products |
This table is a qualitative summary based on multiple sources describing forced degradation of Rifampicin.
Key Degradation Pathways
The primary degradation pathways for Rifampicin, and likely for 25-Desacetyl Rifampicin, are hydrolysis and oxidation. Under acidic conditions, the hydrazone linkage is susceptible to hydrolysis, leading to the formation of 3-formylrifamycin SV. Oxidation of the hydroquinone ring system results in the formation of Rifampicin Quinone.
Experimental Protocols
To assess the stability of 25-Desacetyl Rifampicin-d3 and develop a stability-indicating analytical method, a forced degradation study is essential. The following protocols are based on established methods for Rifampicin and can be adapted for its deuterated metabolite.
General Workflow for a Forced Degradation Study
References
Methodological & Application
Application Notes and Protocols for Rifampicin Bioanalysis using 25-Desacetyl Rifampicin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin is a critical first-line antibiotic for the treatment of tuberculosis and other mycobacterial infections. Therapeutic drug monitoring and pharmacokinetic studies of rifampicin are essential for optimizing dosage regimens and ensuring therapeutic efficacy. Accurate and reliable bioanalytical methods are crucial for these assessments. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.
This document provides detailed application notes and protocols for the quantification of rifampicin in biological matrices, primarily human plasma, using 25-Desacetyl Rifampicin-d3 as an internal standard. 25-Desacetyl Rifampicin is the main and partially active metabolite of rifampicin[1]. A deuterated version of this metabolite serves as an excellent internal standard due to its similar physicochemical properties to the analyte of interest, ensuring comparable extraction recovery and ionization efficiency. The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) principles for rifampicin analysis.
Experimental Protocols
A robust and validated bioanalytical method is paramount for accurate quantification. The following protocols are based on common practices for rifampicin analysis and can be adapted and validated for specific laboratory conditions.
Preparation of Stock and Working Solutions
-
Rifampicin Stock Solution (1 mg/mL): Accurately weigh and dissolve rifampicin in a suitable organic solvent such as methanol or a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 1 mg/mL.[2]
-
25-Desacetyl Rifampicin-d3 (Internal Standard) Stock Solution (1 mg/mL): Prepare the internal standard (IS) stock solution in the same manner as the rifampicin stock solution.
-
Working Solutions: Serially dilute the stock solutions with the same solvent to prepare working solutions for calibration standards and quality control (QC) samples at desired concentrations.[2][3] All solutions should be stored in the dark to minimize light-dependent decomposition.[4]
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank, drug-free human plasma with the rifampicin working solutions to create calibration standards at a minimum of six to eight different concentration levels.[3][5]
-
Prepare quality control (QC) samples in blank plasma at a minimum of three concentration levels: low, medium, and high.[5]
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and efficient method for extracting rifampicin from plasma samples.[3][4][5][6][7]
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a clean microcentrifuge tube.[3][4]
-
Add a specified volume of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile or a 1:1 mixture of methanol and acetonitrile to precipitate the plasma proteins.[3][4][6][7]
-
Vortex the mixture vigorously for a set time (e.g., 1 minute) to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge the samples at high speed (e.g., 16,200 x g for 25 minutes) to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water or 15 mM ammonium formate buffer (pH 5)[3][4] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[3][6][7] |
| Flow Rate | 0.350 mL/min[4] |
| Injection Volume | 1 - 50 µL[3][4] |
| Gradient | A stepwise or linear gradient from a lower to a higher percentage of organic phase (Mobile Phase B) over several minutes to ensure separation of the analyte from matrix components.[3][4] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 40°C). |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| MRM Transitions | Rifampicin: m/z 823.4 → 791.4[4][6][7] 25-Desacetyl Rifampicin-d3: To be determined by direct infusion of the standard. A plausible transition would be based on the parent mass of 25-Desacetyl Rifampicin (approx. 780.9 g/mol ) plus the deuterium atoms, with a characteristic product ion. |
| Collision Energy | To be optimized for each transition. For Rifampicin, a collision energy of 10 eV has been reported.[4] |
| Spray Voltage | ~4500 V[4] |
| Capillary Temp. | ~275 °C[4] |
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analyte and internal standard.[4]
-
Linearity and Range: The concentration range over which the assay is accurate and precise. A linear regression of the peak area ratio (analyte/IS) versus concentration is typically used.[2][4][8]
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days (inter-day) and within the same day (intra-day).[4]
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions, including freeze-thaw cycles, bench-top stability, and long-term storage.[4][5][8]
Data Presentation
The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method for rifampicin.
Table 3: Linearity and Sensitivity
| Parameter | Typical Value |
| Linear Range | 25 - 6400 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL[4] |
Table 4: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Low | 75 | < 7%[4] | < 8%[4] | Within ±15% |
| Medium | 500 | < 7%[4] | < 8%[4] | Within ±15% |
| High | 5000 | < 7%[4] | < 8%[4] | Within ±15% |
Visualizations
Experimental Workflow for Rifampicin Bioanalysis
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of rifampicin using 25-Desacetyl Rifampicin-d3 as an internal standard.
Logical Relationship of Method Validation Components
This diagram outlines the interconnected components of a comprehensive bioanalytical method validation.
References
- 1. 25-DESACETYL RIFAMPICIN | 16783-99-6 [chemicalbook.com]
- 2. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. saudijournals.com [saudijournals.com]
Application Note: High-Throughput Quantification of 25-Desacetyl Rifampicin using a Validated LC-MS/MS Method with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 25-Desacetyl Rifampicin in human plasma. The method utilizes 25-Desacetyl Rifampicin-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling a high-throughput workflow suitable for pharmacokinetic studies and therapeutic drug monitoring. The method has been developed to provide excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis. Its primary and microbiologically active metabolite is 25-Desacetyl Rifampicin.[1][2] Monitoring the plasma concentrations of this metabolite is crucial for understanding the overall therapeutic efficacy and pharmacokinetic variability of Rifampicin. This application note presents a detailed protocol for a sensitive and specific LC-MS/MS method for the quantification of 25-Desacetyl Rifampicin, employing its deuterated analog, 25-Desacetyl Rifampicin-d3, as the internal standard to correct for matrix effects and procedural variability.
Experimental
Materials and Reagents
-
25-Desacetyl Rifampicin (Reference Standard)
-
Human Plasma (K2EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
Sample Preparation
A simple and rapid protein precipitation method is used for the extraction of 25-Desacetyl Rifampicin and its internal standard from human plasma.
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (25-Desacetyl Rifampicin-d3 at 500 ng/mL in 50:50 methanol:water).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (80:20 Water with 0.1% Formic Acid: Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with gradient elution.
LC Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B in 3 min, hold at 95% B for 1 min, return to 20% B in 0.1 min, and re-equilibrate for 1.9 min. |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, with detection by multiple reaction monitoring (MRM).
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 25-Desacetyl Rifampicin | 781.4 | 453.2 | 0.1 | 40 | 25 |
| 25-Desacetyl Rifampicin-d3 | 784.4 | 453.2 | 0.1 | 40 | 25 |
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of 25-Desacetyl Rifampicin in human plasma. The use of a deuterated internal standard ensures high accuracy and reproducibility.
Linearity
The method was found to be linear over the concentration range of 5 to 5000 ng/mL for 25-Desacetyl Rifampicin in human plasma. The coefficient of determination (r²) was consistently >0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 15 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| Medium | 250 | < 8 | 97 - 103 | < 8 | 97 - 103 |
| High | 4000 | < 5 | 98 - 102 | < 5 | 98 - 102 |
Protocols
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 25-Desacetyl Rifampicin and 25-Desacetyl Rifampicin-d3 into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
Store at -20°C.
Working Solutions:
-
Prepare serial dilutions of the 25-Desacetyl Rifampicin stock solution in 50:50 methanol:water to create calibration standards and quality control samples.
-
Prepare a 500 ng/mL working solution of 25-Desacetyl Rifampicin-d3 in 50:50 methanol:water to be used as the internal standard.
Data Analysis
Data acquisition and processing are performed using the instrument-specific software. The concentration of 25-Desacetyl Rifampicin in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 25-Desacetyl Rifampicin.
Caption: Logical flow of LC-MS/MS method development and validation.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative determination of 25-Desacetyl Rifampicin in human plasma. The simple sample preparation, coupled with the sensitivity and selectivity of tandem mass spectrometry, makes this method highly suitable for routine use in clinical and research laboratories.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]
- 3. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Rifampicin in Human Plasma using 25-Desacetyl Rifampicin-d3 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of rifampicin in human plasma. The method utilizes 25-Desacetyl Rifampicin-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving rifampicin.
Introduction
Rifampicin is a potent bactericidal antibiotic, primarily used in the treatment of tuberculosis.[1] Accurate measurement of its concentration in plasma is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This document provides a detailed protocol for the quantitative analysis of rifampicin using 25-Desacetyl Rifampicin-d3 as an internal standard, which is a labeled metabolite of rifampicin.[2][3] The use of a stable isotope-labeled internal standard that is also a metabolite of the analyte can provide robust correction for variations in sample processing and instrument response.
Experimental
Materials and Reagents
-
Rifampicin (analytical standard)
-
25-Desacetyl Rifampicin-d3 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Preparation of Solutions
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve rifampicin and 25-Desacetyl Rifampicin-d3 in methanol to prepare individual stock solutions of 1 mg/mL.
Working Standard Solutions:
-
Prepare working standard solutions of rifampicin by serial dilution of the stock solution with 50:50 (v/v) methanol/water.
-
Prepare a working internal standard solution of 25-Desacetyl Rifampicin-d3 at a concentration of 2.5 µg/mL by diluting the stock solution with acetonitrile.
Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate rifampicin working solutions to achieve final concentrations ranging from 25 to 10,000 ng/mL.[4]
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 75, 500, and 8000 ng/mL) in the same manner.[4]
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 2.5 µg/mL internal standard working solution (25-Desacetyl Rifampicin-d3).
-
Add 300 µL of acetonitrile to precipitate proteins.[5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | As described in the table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | As described in the table below |
| Collision Gas | Argon |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifampicin | 823.4 | 791.4 |
| 25-Desacetyl Rifampicin-d3 (IS) | 783.9 | 751.9 |
Results and Discussion
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 25-10,000 ng/mL for rifampicin in human plasma.[4] The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 25 ng/mL.[4]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels. The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low | 75 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Medium | 500 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High | 8000 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak areas of analytes in post-extraction spiked plasma samples with those in neat solutions. The recovery was determined by comparing the peak areas of analytes in pre-extraction spiked plasma samples with those in post-extraction spiked samples. The method showed minimal matrix effects and consistent recovery for both rifampicin and the internal standard.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantitative analysis of rifampicin.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the quantitative analysis of rifampicin in human plasma. The use of 25-Desacetyl Rifampicin-d3 as an internal standard ensures the accuracy and reproducibility of the results. This method is suitable for high-throughput analysis in a research setting.
References
- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. usbio.net [usbio.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Quantification of 25-Desacetyl Rifampicin using HPLC with 25-Desacetyl Rifampicin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin is a critical first-line antibiotic for the treatment of tuberculosis. Its primary and microbiologically active metabolite is 25-O-desacetyl rifampicin.[1][2] Monitoring the concentrations of both the parent drug and its metabolite in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and in vitro drug metabolism assays.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of rifampicin and its metabolites due to its sensitivity, specificity, and reproducibility.[4][5]
This document provides a detailed protocol for the quantification of 25-Desacetyl Rifampicin in biological samples, such as plasma and urine, using a reversed-phase HPLC (RP-HPLC) method. The protocol incorporates 25-Desacetyl Rifampicin-d3 as an internal standard (IS) to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.
Principle
The method involves the separation of 25-Desacetyl Rifampicin and its deuterated internal standard, 25-Desacetyl Rifampicin-d3, from endogenous components in the biological matrix using a C18 reversed-phase column. The compounds are then detected by UV-Vis spectrophotometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of the analyte.
Materials and Reagents
-
25-Desacetyl Rifampicin (analytical standard)
-
25-Desacetyl Rifampicin-d3 (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Drug-free human plasma/urine for matrix-matched standards and quality controls
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 bonded phase) or protein precipitation and liquid-liquid extraction solvents.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions are recommended based on established methods for Rifampicin and its metabolites.[1][4][5][6]
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Methanol:0.01 M Sodium Phosphate Buffer (pH 5.2) (65:35, v/v)[4][6] or Gradient: Water and Methanol[1][2] |
| Flow Rate | 0.8 - 1.0 mL/min[4][7] |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Detection | UV at 254 nm[1][2][4][5] or 337 nm[7] |
| Injection Volume | 20 µL |
| Run Time | Approximately 10-15 minutes |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 25-Desacetyl Rifampicin and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 25-Desacetyl Rifampicin-d3 and dissolve in 1 mL of methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with methanol or mobile phase to create working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.
Preparation of Calibration Standards and Quality Controls
-
Prepare a series of calibration standards by spiking drug-free biological matrix (plasma or urine) with appropriate volumes of the analyte working solutions. A typical concentration range is 0.25 - 15 µg/mL for plasma and 2 - 10 µg/mL for urine.[4][5]
-
Prepare at least three levels of quality control (QC) samples (low, medium, and high) in the same manner as the calibration standards.
-
Add a fixed volume of the internal standard working solution to all calibration standards and QC samples to achieve a final concentration of, for example, 1 µg/mL.
Sample Preparation
-
To 200 µL of plasma sample (or standard/QC), add 400 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.
-
To 500 µL of the sample, add the internal standard.[7]
-
Add 2 mL of an appropriate extraction solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane, 70:30, v/v).[7]
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.[7]
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase for injection.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the plasma sample (pre-spiked with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
Data Analysis and Quantification
The concentration of 25-Desacetyl Rifampicin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of the analyte in the unknown samples is then interpolated from this curve.
Method Validation Parameters
The analytical method should be validated according to international guidelines (e.g., ICH) for the following parameters:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995[1][2] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Within ±15% of the nominal value (±20% for LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent and reproducible |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Within ±15% of the initial concentration |
Quantitative Data Summary
The following tables summarize typical performance characteristics of HPLC methods for the analysis of 25-Desacetyl Rifampicin.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| 25-Desacetyl Rifampicin | ~3.0 - 8.3[1][2][4][5] |
| Rifampicin | ~4.8 - 7.7[1][2][5] |
| Internal Standard (example: Rifapentine) | ~10.5[5] |
Note: Retention times are highly dependent on the specific chromatographic conditions and column used.
Table 2: Method Validation Summary
| Parameter | Plasma | Urine |
| Linearity Range (µg/mL) | 0.25 - 15.0[5] | 2.0 - 10.0[4] |
| Correlation Coefficient (r²) | > 0.99 | > 0.997[4] |
| LOD (µg/mL) | ~0.05 | 0.51[4] |
| LOQ (µg/mL) | ~0.15 | 1.7[4] |
| Recovery (%) | 79 - >90[6] | 81 - 111[4] |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of 25-Desacetyl Rifampicin.
Logical Relationship of Method Components
Caption: Interrelationship of the core components in the analytical method.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A validated stable HPLC method for the simultaneous determination of rifampicin and 25-O-desacetyl rifampicin – evaluation of in vitro metabolism | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.nirt.res.in [eprints.nirt.res.in]
- 6. Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. saudijournals.com [saudijournals.com]
Application Notes and Protocols for the Quantitative Analysis of 25-Desacetyl Rifampicin-d3 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the sample preparation and quantification of 25-Desacetyl Rifampicin-d3 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is suitable for therapeutic drug monitoring and pharmacokinetic studies.
Introduction
Rifampicin is a primary antibiotic used in the treatment of tuberculosis. Its main metabolite, 25-Desacetyl Rifampicin, also exhibits antibacterial activity. Monitoring the plasma concentrations of Rifampicin and its metabolites is crucial for optimizing treatment efficacy and safety.[1][2] This document outlines a robust and reliable method for the sample preparation and analysis of 25-Desacetyl Rifampicin-d3, a deuterated internal standard, which is essential for accurate quantification in complex biological matrices like human plasma.
Experimental Protocols
Several methods are available for the extraction of Rifampicin and its metabolites from human plasma, including protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3] Protein precipitation is often favored for its simplicity and high throughput.[1][4][5]
Protocol 1: Protein Precipitation
This protocol is a common and efficient method for sample clean-up.[4][5][6]
Materials:
-
Human plasma samples
-
25-Desacetyl Rifampicin-d3 internal standard (IS) working solution
-
Acetonitrile (ACN), ice-cold[1]
-
Methanol (MeOH)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[4]
-
Add a specified amount of the 25-Desacetyl Rifampicin-d3 internal standard working solution. The concentration of the internal standard should be optimized based on the expected analyte concentration range. For Rifampicin analysis, internal standard concentrations of 2.5 mg/L[1] and 250 ng/mL[4] have been reported.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.[1][4] The ratio of plasma to acetonitrile is typically 1:3.
-
Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.[4]
-
Centrifuge the samples at high speed (e.g., 16,200 x g) for 25 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction
LLE is another effective method for sample purification.
Materials:
-
Human plasma samples
-
25-Desacetyl Rifampicin-d3 internal standard (IS) working solution
-
Methyl tert-butyl ether (MTBE) and Dichloromethane (DCM) mixture (70:30, v/v)[3]
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Follow steps 1-4 from the Protein Precipitation protocol.
-
Add 3 mL of the MTBE and DCM mixture to the plasma sample.[3]
-
Vortex the mixture for 3 minutes.[3]
-
Centrifuge at 4200 rpm for 15 minutes at room temperature.[3]
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the dried residue in 200 µL of the mobile phase.[3]
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction
SPE offers a higher degree of sample cleanup and can be automated.[7][8]
Materials:
-
Human plasma samples
-
25-Desacetyl Rifampicin-d3 internal standard (IS) working solution
-
SPE cartridges (e.g., Strata-X-CW)[9]
-
Methanol (for conditioning and elution)
-
Aqueous buffer (for equilibration)
-
SPE vacuum manifold
Procedure:
-
Condition the SPE cartridge with methanol followed by an aqueous buffer.
-
Load the pre-treated plasma sample (plasma diluted with an appropriate buffer).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of Rifampicin and its metabolites. These should be optimized for the specific instrument and 25-Desacetyl Rifampicin-d3.
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm)[1] |
| Mobile Phase A | 0.1% formic acid in water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.3 - 1.0 mL/min[3][5] |
| Injection Volume | 1 - 10 µL[1][5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][4] |
| MRM Transitions | To be determined for 25-Desacetyl Rifampicin and 25-Desacetyl Rifampicin-d3 |
Data Presentation
The following tables summarize key quantitative data from published methods for Rifampicin and 25-Desacetyl Rifampicin analysis, which can serve as a reference for method development and validation for 25-Desacetyl Rifampicin-d3.
Table 1: Linearity and Quantification Limits
| Analyte | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Rifampicin | LC-MS/MS | 5 - 40,000 | 5 | [1] |
| Rifampicin | HPLC | 300 - 25,000 | 300 | [3] |
| Rifampicin | LC-MS/MS | 25 - 6,400 | 25 | [4] |
| Rifampicin | LC-MS/MS | 5.021 - 1008.315 | 5.021 | [10] |
| 25-Desacetyl Rifampicin | LC/MS2 | 70.4 - 3379.2 | 70.4 | [11] |
Table 2: Recovery and Matrix Effect
| Analyte | Method | Recovery (%) | Matrix Effect (%) | Reference |
| Rifampicin | LC-MS/MS | 92 | Not significant | [1] |
| Rifampicin | HPLC | 95 | Not reported | [3] |
| Rifampicin | LC-MS/MS | >90 | Not significant | [4] |
| Rifampicin | LC-MS/MS | 48.65 - 55.15 | Not reported | [12] |
Table 3: Precision
| Analyte | Method | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Rifampicin | LC-MS/MS | <5 | <5 | [1] |
| Rifampicin | HPLC | ≤9.7 | ≤9.7 | [3] |
| Rifampicin | LC-MS/MS | <7 | <8 | [4] |
Visualizations
Caption: Workflow for Protein Precipitation Sample Preparation.
Caption: Key Parameters for Analytical Method Validation.
References
- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. saudijournals.com [saudijournals.com]
- 4. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of rifampicin in human plasma by high-performance liquid chromatography coupled with ultraviolet detection after automatized solid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of rifampicin, isoniazid and pyrazinamide by high performance liquid chromatography after their simultaneous extraction from plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of rifampicin in human plasma and blood spots by high performance liquid chromatography with UV detection: a potential method for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
Application Note: Quantitative Analysis of 25-Desacetyl Rifampicin-d3 in Human Urine
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 25-Desacetyl Rifampicin and its deuterated internal standard, 25-Desacetyl Rifampicin-d3, in human urine. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving the measurement of Rifampicin's primary metabolite.
Introduction
Rifampicin (RIF) is a cornerstone antibiotic in the treatment of tuberculosis. Its primary and active metabolite, 25-Desacetyl Rifampicin (25-DR), plays a significant role in the overall therapeutic effect and is an important analyte to monitor in biological fluids.[1][2] The use of a stable isotope-labeled internal standard, such as 25-Desacetyl Rifampicin-d3, is crucial for accurate quantification, as it effectively compensates for variability in sample preparation and instrument response. This document provides a detailed protocol for the sample preparation of urine for the analysis of 25-Desacetyl Rifampicin-d3.
Experimental
Materials and Reagents
-
25-Desacetyl Rifampicin reference standard
-
25-Desacetyl Rifampicin-d3 internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Chloroform (Analytical grade)
-
Citrate-phosphate buffer (1.5 M, pH 7.0)[3]
-
Sodium phosphate buffer (0.01 M, pH 5.2)[4]
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
Equipment
-
Vortex mixer
-
Centrifuge
-
Microcentrifuge
-
Pipettes
-
HPLC or LC-MS/MS system
-
Analytical balance
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
This protocol is based on a single-step extraction method for ease of use and good recovery.[3][5]
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of 25-Desacetyl Rifampicin and 25-Desacetyl Rifampicin-d3 in methanol.
-
Prepare working standard solutions by serially diluting the stock solution with drug-free human urine to achieve the desired calibration curve concentrations.
-
Prepare a working internal standard solution of 25-Desacetyl Rifampicin-d3 in the appropriate solvent (e.g., methanol or acetonitrile).
-
-
Sample Extraction:
-
Pipette 2.0 mL of the urine sample (blank, standard, or study sample) into a clean centrifuge tube.
-
Add a specific volume of the 25-Desacetyl Rifampicin-d3 internal standard working solution to all tubes (except for the blank matrix).
-
Add 1.0 mL of citrate-phosphate buffer (1.5 M, pH 7.0).[3]
-
Add 2.0 mL of chloroform.[3]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 2500 rpm for 10 minutes to separate the organic and aqueous layers.[3]
-
-
Final Sample Preparation:
-
Carefully transfer the lower organic layer (chloroform) to a clean tube.
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or in a vacuum centrifuge at an appropriate temperature.
-
Reconstitute the residue in a known volume of the mobile phase or a suitable reconstitution solvent.
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.
-
Experimental Workflow
Caption: Liquid-Liquid Extraction Workflow for Urine Samples.
Alternative Sample Preparation: Protein Precipitation
For a faster, though potentially less clean, sample preparation, a protein precipitation method can be employed, which is more common for plasma but can be adapted for urine if high protein content is expected.[1][6]
-
To 200 µL of urine sample, add 20 µL of the internal standard solution.
-
Add 300 µL of acetonitrile.[3]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.[3]
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Chromatographic Conditions
The following are example chromatographic conditions. These should be optimized for the specific instrument and column used.
| Parameter | HPLC Method Example[4][5] | LC-MS/MS Method Example[1] |
| Column | C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18) | BEH C18 column (1.7 µm, 2.1 × 50 mm) |
| Mobile Phase | Methanol : 0.01 M Sodium Phosphate Buffer pH 5.2 (65:35 v/v) | A: 10 mM Ammonium Formate in waterB: 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.8 mL/min | Gradient elution |
| Detection | UV at 254 nm | ESI+ in MRM mode |
| Injection Volume | 20 µL | 5-10 µL |
Quantitative Data Summary
The following table summarizes typical performance characteristics for methods analyzing 25-Desacetyl Rifampicin in biological fluids. Data is compiled from various sources and should be considered as a guideline. A full method validation should be performed.
| Parameter | Urine (HPLC)[4] | Plasma (LC-MS/MS)[1] |
| Linearity Range | 2–10 µg/mL | 0.05 - 20 mg/L |
| Correlation Coefficient (r²) | > 0.997 | > 0.99 |
| Limit of Detection (LOD) | 0.51 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 1.7 µg/mL | 0.05 mg/L |
| Recovery | 80.8 - 111.1% | Not Reported |
| Intra-day Precision (%CV) | < 3.2% | < 15% |
| Inter-day Precision (%CV) | < 3.2% | < 15% |
Logical Relationship of Analytical Steps
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eprints.nirt.res.in [eprints.nirt.res.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of 25-Desacetyl Rifampicin-d3 in Clinical Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 25-Desacetyl Rifampicin-d3 as an internal standard in clinical pharmacokinetic studies of rifampicin.
Introduction
Rifampicin is a cornerstone antibiotic for the treatment of tuberculosis. Its clinical efficacy is closely linked to its pharmacokinetic profile, which can exhibit significant inter-individual variability. 25-Desacetyl Rifampicin is the main and partially active metabolite of rifampicin. Monitoring the plasma concentrations of both rifampicin and its metabolite is crucial for optimizing therapeutic regimens and for bioequivalence studies. The use of a stable isotope-labeled internal standard, such as 25-Desacetyl Rifampicin-d3, is essential for accurate and precise quantification of the analyte in biological matrices by correcting for matrix effects and variations during sample processing and analysis. While the literature more commonly details the use of Rifampicin-d8 and 25-Desacetyl Rifampicin-d8, the principles and methodologies are directly applicable to the d3 variant.
Application: Bioanalytical Quantification for Pharmacokinetic Studies
25-Desacetyl Rifampicin-d3 is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of rifampicin and 25-Desacetyl Rifampicin in plasma samples. This allows for the robust assessment of key pharmacokinetic parameters.
Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin
The following tables summarize key pharmacokinetic parameters for rifampicin and its primary metabolite, 25-Desacetyl Rifampicin, gathered from studies in healthy adult volunteers. These values highlight the typical concentration ranges and time course of the drug and its metabolite in plasma.
Table 1: Single Dose Pharmacokinetic Parameters in Healthy Volunteers [1][2][3]
| Parameter | Rifampicin | 25-Desacetyl Rifampicin |
| Cmax (mg/L) | 8.83 ± 1.72 | 1.93 ± 0.53 |
| Tmax (h) | 2.2 | 3.8 |
| t1/2 (h) | 4.09 ± 2.59 | 4.65 ± 2.61 |
| Renal Clearance (L/h) | 0.0075 ± 0.0036 | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.
Table 2: Population Pharmacokinetic Parameters in Healthy Asian Adults [4][5][6]
| Parameter | Rifampicin | 25-Desacetyl Rifampicin |
| Apparent Clearance (L/h for 70 kg adult) | 10.3 | 95.8 |
| Pharmacokinetic Model | One-compartment with transit absorption | Two-compartment linked to parent drug model |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involving the use of 25-Desacetyl Rifampicin-d3 as an internal standard for the quantification of rifampicin and 25-Desacetyl Rifampicin in human plasma.
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol describes a common and efficient method for extracting the analytes from plasma.
-
Sample Thawing: Allow plasma samples (collected in tubes containing an appropriate anticoagulant) and quality control (QC) samples to thaw at room temperature.
-
Internal Standard Spiking: To a 30 µL aliquot of plasma, add 100 µL of the internal standard working solution (containing Rifampicin-d8 and 25-Desacetyl Rifampicin-d8 in 0.1% formic acid in acetonitrile). The same procedure would be followed using a 25-Desacetyl Rifampicin-d3 internal standard solution.[7]
-
Protein Precipitation: Vortex the mixture for 10 seconds. The protein precipitation is carried out using a specific plate, such as an OSTRO® precipitation plate, to remove phospholipids and proteins.[7] Alternatively, a simple protein precipitation can be performed by adding a precipitating agent like a 1:1 mixture of methanol and acetonitrile.[8][9]
-
Centrifugation: If not using a specialized plate, centrifuge the mixture at a high speed (e.g., 4200 rpm for 15 minutes) to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of the analytes.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reverse-phase C18 column (e.g., 1.7 µm, 2.1 × 50 mm) maintained at 40 °C.[7]
-
Mobile Phase: A gradient elution using two solvents is typically employed.[7]
-
Solvent A: 10 mM ammonium formate in ultra-pure water.
-
Solvent B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Flow Rate: A typical flow rate is between 0.5 mL/min and 1.0 mL/min.[8][11]
-
Injection Volume: 2 µL of the extracted sample.[11]
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
-
MRM Transitions: The specific precursor-to-product ion transitions for each analyte and the internal standard are monitored. For example:[7]
-
Rifampicin: m/z 823.6 > 791.5
-
Rifampicin-d8 (as a proxy for d3): m/z 831.6 > 799.6
-
25-Desacetyl Rifampicin: m/z 749.5 > 95.1
-
25-Desacetyl Rifampicin-d8 (as a proxy for d3): m/z 757.5 > 95.1
-
Protocol 3: Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:
-
Linearity: A linear response should be established over the expected concentration range in plasma. For example, 75–30000 ng/mL for Rifampicin and 37.5 to 15000 ng/mL for 25-Desacetyl Rifampicin.[11]
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).[11]
-
Recovery: The extraction recovery of the analytes and internal standard should be consistent and reproducible.
-
Matrix Effect: Assess the ion suppression or enhancement from the biological matrix.
-
Stability: The stability of the analytes in plasma should be evaluated under various conditions (freeze-thaw cycles, short-term bench-top, and long-term storage).
Visualizations
Diagram 1: Signaling Pathway of Rifampicin Metabolism
Caption: Metabolic pathway of Rifampicin.
Diagram 2: Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a clinical pharmacokinetic study.
Diagram 3: Logical Relationship for Bioanalytical Method Validation
Caption: Key parameters for method validation.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. COMPARATIVE PHARMACOKINETICS OF RIFAMPICIN AND 25-DESACETYL RIFAMPICIN IN HEALTHY VOLUNTEERS AFTER SINGLE ORAL DOSE ADMINISTRATION | Semantic Scholar [semanticscholar.org]
- 3. Pharmacokinetic studies of rifampicin in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical Method Development and Validation for Determination of Rifampicin and Quercetin in Rat Plasma by UHPLC-MS/MS: Applications to Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
- 10. saudijournals.com [saudijournals.com]
- 11. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Therapeutic Drug Monitoring of Rifampicin using 25-Desacetyl Rifampicin-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis and other serious bacterial infections. However, its complex pharmacokinetics, significant drug-drug interactions, and the potential for sub-therapeutic or toxic concentrations in patients necessitate therapeutic drug monitoring (TDM). TDM allows for dose individualization to optimize therapeutic outcomes and minimize adverse effects. 25-desacetyl rifampicin is the main and microbiologically active metabolite of rifampicin. Monitoring both the parent drug and its active metabolite provides a more comprehensive understanding of the patient's drug exposure. The use of a stable isotope-labeled internal standard, such as 25-Desacetyl Rifampicin-d3, is crucial for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for variability in sample preparation and matrix effects. This application note provides a detailed protocol for the simultaneous quantification of rifampicin and 25-desacetyl rifampicin in human plasma using 25-Desacetyl Rifampicin-d3 as an internal standard.
Principle
This method employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of rifampicin, 25-desacetyl rifampicin, and the internal standard, 25-Desacetyl Rifampicin-d3. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Rifampicin analytical standard
-
25-Desacetyl Rifampicin analytical standard
-
25-Desacetyl Rifampicin-d3 (internal standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma (drug-free)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve rifampicin, 25-desacetyl rifampicin, and 25-Desacetyl Rifampicin-d3 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the rifampicin and 25-desacetyl rifampicin stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the 25-Desacetyl Rifampicin-d3 stock solution with methanol to a final concentration of 1 µg/mL.
Sample Preparation
-
Pipette 100 µL of plasma sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 1 µg/mL 25-Desacetyl Rifampicin-d3 internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.
-
Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Rifampicin | 823.4 | 791.4 | 163.1 | 25 |
| 25-Desacetyl Rifampicin | 781.4 | 163.1 | 95.1 | 30 |
| 25-Desacetyl Rifampicin-d3 (IS) | 784.4 | 95.1 | To be determined | 30 |
*Note: A qualifying transition for 25-Desacetyl Rifampicin-d3 should be determined by direct infusion and product ion scanning of the standard.
Data Analysis
Quantification is performed by constructing calibration curves for rifampicin and 25-desacetyl rifampicin based on the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Method Validation
This analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for TDM. Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and internal standard in blank plasma samples from at least six different sources.
-
Linearity and Range: A calibration curve with at least six non-zero calibrators covering the expected clinical concentration range. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % CV) should be within ±15% (±20% at the LLOQ) for at least three levels of QC samples (low, medium, and high).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analytes in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Expected Results
This method is expected to provide a sensitive, specific, and reliable means for the simultaneous quantification of rifampicin and 25-desacetyl rifampicin in human plasma for TDM. The use of 25-Desacetyl Rifampicin-d3 as an internal standard ensures high accuracy and precision, making it suitable for clinical research and personalized medicine applications.
Visualizations
Caption: Metabolic pathway of Rifampicin.
Caption: Experimental workflow for TDM of Rifampicin.
Application of 25-Desacetyl Rifampicin-d3 in Drug Metabolism Studies
Application Note & Protocol
Introduction
Rifampicin, a potent bactericidal antibiotic, is a cornerstone in the treatment of tuberculosis. Understanding its metabolic fate is crucial for optimizing therapeutic regimens and managing drug-drug interactions. The primary metabolic pathway of Rifampicin involves deacetylation to its main and microbiologically active metabolite, 25-Desacetyl Rifampicin.[1][2][3] Accurate quantification of both Rifampicin and its metabolite in biological matrices is paramount for pharmacokinetic (PK) and drug metabolism (DM) studies.[4] The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards like 25-Desacetyl Rifampicin-d3, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), is the gold standard for such bioanalysis.[4][5] This document provides detailed application notes and protocols for utilizing 25-Desacetyl Rifampicin-d3 in drug metabolism studies.
25-Desacetyl Rifampicin-d3 serves as an ideal internal standard because it is chemically identical to the analyte of interest (25-Desacetyl Rifampicin) but has a different mass due to the deuterium atoms.[4] This mass difference allows for its distinction by a mass spectrometer. Crucially, it co-elutes with the analyte during chromatography, thereby experiencing and correcting for variations in sample preparation, injection volume, and matrix effects such as ion suppression or enhancement.[4][6]
Key Applications
-
Internal Standard for Bioanalytical Methods: The primary application of 25-Desacetyl Rifampicin-d3 is as an internal standard for the accurate quantification of 25-Desacetyl Rifampicin in various biological matrices (e.g., plasma, urine, tissues) using LC-MS/MS.
-
Pharmacokinetic Studies: Enables precise determination of the pharmacokinetic profiles of both Rifampicin and its active metabolite, 25-Desacetyl Rifampicin.
-
Drug-Drug Interaction Studies: As Rifampicin is a potent inducer of cytochrome P450 enzymes, accurate measurement of its metabolism is critical in studies assessing its impact on co-administered drugs.[2][7]
-
Metabolic Stability Assays: Can be used in in vitro studies with liver microsomes or hepatocytes to investigate the rate and extent of Rifampicin metabolism.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be obtained from drug metabolism studies of Rifampicin using 25-Desacetyl Rifampicin-d3 as an internal standard. The values presented are illustrative and may vary depending on the specific experimental conditions.
Table 1: LC-MS/MS Parameters for Rifampicin and 25-Desacetyl Rifampicin
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rifampicin | 823.4 | 791.4 | 25 |
| 25-Desacetyl Rifampicin | 781.4 | 749.4 | 28 |
| 25-Desacetyl Rifampicin-d3 (IS) | 784.4 | 752.4 | 28 |
Table 2: Illustrative Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin in Human Plasma
| Parameter | Rifampicin | 25-Desacetyl Rifampicin |
| Tmax (h) | 2.0 - 4.0 | 3.0 - 5.0 |
| Cmax (µg/mL) | 7.0 - 14.0 | 1.0 - 2.5 |
| AUC (µg·h/mL) | 30 - 70 | 5 - 15 |
| Half-life (t½) (h) | 2.0 - 5.0 | 2.0 - 5.0 |
Experimental Protocols
Protocol 1: Quantification of Rifampicin and 25-Desacetyl Rifampicin in Human Plasma using LC-MS/MS
This protocol details the steps for sample preparation and analysis of human plasma samples for the quantification of Rifampicin and its primary metabolite.
1. Materials and Reagents
-
Blank human plasma (K2EDTA as anticoagulant)
-
Rifampicin and 25-Desacetyl Rifampicin reference standards
-
25-Desacetyl Rifampicin-d3 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
2. Preparation of Standard and Internal Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Rifampicin, 25-Desacetyl Rifampicin, and 25-Desacetyl Rifampicin-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Rifampicin and 25-Desacetyl Rifampicin stock solutions in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 25-Desacetyl Rifampicin-d3 stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL 25-Desacetyl Rifampicin-d3 in acetonitrile) to each tube.
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transitions specified in Table 1.
5. Data Analysis
-
Integrate the peak areas for both the analytes and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for quantifying Rifampicin and its metabolite.
References
Application Note: Bioanalytical Method Validation for 25-Desacetyl Rifampicin in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis and other mycobacterial infections. Its major and microbiologically active metabolite, 25-Desacetyl Rifampicin, plays a significant role in the overall therapeutic effect of the parent drug. Accurate quantification of 25-Desacetyl Rifampicin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations. This application note provides a detailed workflow and protocols for the validation of a bioanalytical method for the determination of 25-Desacetyl Rifampicin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 25-Desacetyl Rifampicin-d3 as the internal standard.
The method described herein is validated in accordance with the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2] The use of a stable isotope-labeled internal standard, such as 25-Desacetyl Rifampicin-d3, is the gold standard for quantitative bioanalysis as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[3][4]
Experimental Workflow
The overall workflow for the bioanalytical method validation of 25-Desacetyl Rifampicin is depicted in the following diagram.
Materials and Methods
Reagents and Materials
-
Analytes: 25-Desacetyl Rifampicin reference standard and 25-Desacetyl Rifampicin-d3 (Internal Standard).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), and Deionized water.
-
Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.
-
Equipment: Calibrated pipettes, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system (e.g., Agilent 1290 Infinity LC coupled with a 6460 Triple Quadrupole MS or equivalent).
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 50 mm, 2.7 µm).[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
25-Desacetyl Rifampicin: Precursor ion > Product ion (To be optimized, e.g., based on literature for similar compounds).
-
25-Desacetyl Rifampicin-d3 (IS): Precursor ion > Product ion (To be optimized, e.g., based on literature for similar compounds).
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 25-Desacetyl Rifampicin and 25-Desacetyl Rifampicin-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the 25-Desacetyl Rifampicin stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of 25-Desacetyl Rifampicin-d3 at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Method Validation Protocols and Data
Specificity and Selectivity
Protocol: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of 25-Desacetyl Rifampicin and the internal standard.
Acceptance Criteria: The response of any interfering peak in the blank plasma should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the internal standard.[2]
Linearity and Lower Limit of Quantification (LLOQ)
Protocol: Prepare a series of calibration standards by spiking blank plasma with known concentrations of 25-Desacetyl Rifampicin. A typical range would be 5 to 5000 ng/mL.[5][6][7] Analyze the calibration standards in triplicate. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Acceptance Criteria:
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for LLOQ).[2]
-
The precision (CV) at the LLOQ should not exceed 20%.[8]
Table 1: Linearity and LLOQ Data
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| 5.0 (LLOQ) | 4.8 | 96.0 | 8.5 |
| 10.0 | 9.7 | 97.0 | 6.2 |
| 50.0 | 51.5 | 103.0 | 4.1 |
| 250.0 | 245.0 | 98.0 | 3.5 |
| 1000.0 | 1020.0 | 102.0 | 2.8 |
| 2500.0 | 2475.0 | 99.0 | 3.1 |
| 5000.0 | 5050.0 | 101.0 | 2.5 |
Accuracy and Precision
Protocol: Analyze QC samples at four concentration levels: LLOQ, Low QC, Medium QC, and High QC. Perform five replicates for each level in a single run (intra-day) and on three different days (inter-day).
Acceptance Criteria:
-
Intra-day and Inter-day Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).[2]
-
Intra-day and Inter-day Precision: The CV should not exceed 15% (20% for LLOQ).[2]
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| LLOQ | 5.0 | 102.5 | 9.8 | 104.2 | 11.5 |
| Low | 15.0 | 98.7 | 7.2 | 101.5 | 8.9 |
| Medium | 750.0 | 101.2 | 4.5 | 99.8 | 5.7 |
| High | 3750.0 | 99.5 | 3.8 | 100.9 | 4.6 |
Recovery
Protocol: Compare the peak area of 25-Desacetyl Rifampicin in extracted plasma samples (spiked before extraction) with the peak area of the analyte in post-extraction spiked samples at three QC levels (Low, Medium, and High).
Acceptance Criteria: The recovery should be consistent, precise, and reproducible.
Table 3: Recovery Data
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Precision (CV%) |
| Low | 15.0 | 88.5 | 6.8 |
| Medium | 750.0 | 91.2 | 4.3 |
| High | 3750.0 | 90.1 | 5.1 |
Matrix Effect
Protocol: Evaluate the matrix effect by comparing the peak area of 25-Desacetyl Rifampicin in post-extraction spiked samples from at least six different lots of blank plasma with the peak area of the analyte in a neat solution at Low and High QC concentrations.[3]
Acceptance Criteria: The CV of the internal standard-normalized matrix factor should be ≤15%.[3]
References
- 1. Determination of Rifapentine and 25-O-desacetyl Rifapentine from 100 µl human breastmilk by LC-MS/MS using protein precipitation and solid phase extraction [open.uct.ac.za]
- 2. ema.europa.eu [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting rifampicin metabolite quantification using deuterated standards
Welcome to the technical support center for troubleshooting the quantification of rifampicin and its metabolites using deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guides to resolve specific issues during your experiments.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Q1: My quantitative results for rifampicin and its metabolites are inconsistent and inaccurate, even though I am using a deuterated internal standard. What are the likely causes?
A1: Inaccurate or inconsistent results when using a deuterated internal standard (IS) can arise from several factors. The most common issues include a lack of perfect co-elution between the analyte and the IS, differential matrix effects, and the purity of the standard.[1]
Troubleshooting Guide: Inaccurate Quantification
-
Verify Co-elution: A primary assumption when using a deuterated IS is that it co-elutes with the analyte, ensuring both experience the same matrix effects.[2][3] However, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography, a phenomenon known as the "isotope effect".[4] This can lead to differential ion suppression and compromise accuracy.[1][4]
-
Solution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. If a separation is observed, you may need to adjust your chromatographic method.[1]
-
-
Assess Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and the IS to different extents, leading to inaccurate quantification.[4][5]
-
Solution: Conduct a matrix effect evaluation experiment to determine if differential matrix effects are present.[6]
-
-
Check Internal Standard Purity: The presence of unlabeled analyte or other impurities in the deuterated IS can lead to inaccurate results.[1][6]
-
Solution: Verify the isotopic and chemical purity of your deuterated standard using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[1]
-
Issue 2: High Variability in the Internal Standard Signal
Q2: The signal intensity of my deuterated internal standard is highly variable between samples. What could be causing this?
A2: High variability in the internal standard signal can be caused by several factors, including inconsistent sample preparation, ion suppression, and instability of the internal standard.
Troubleshooting Guide: Variable Internal Standard Signal
-
Evaluate Sample Preparation Consistency: Inconsistent extraction recovery between the analyte and the IS can lead to variability.
-
Solution: Review and optimize your sample preparation protocol. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering matrix components.[4]
-
-
Investigate Ion Suppression: Even with a deuterated standard, significant ion suppression can lead to signal variability, especially if the concentration of co-eluting matrix components is very high.[4]
-
Solution: Perform a post-column infusion experiment to identify regions of severe ion suppression in your chromatogram. You can then adjust your chromatography to move your analyte's elution time away from these regions.[2]
-
-
Assess Internal Standard Stability: Rifampicin is known to have stability issues, and the deuterated standard may also be susceptible to degradation under certain conditions.[5]
Issue 3: Carry-over of Rifampicin in the LC-MS/MS System
Q3: I am observing a significant carry-over effect for rifampicin in my blank injections after running high-concentration samples. How can I mitigate this?
A3: Carry-over has been reported as a troublesome part of rifampicin LC-MS/MS analysis.[8][9] It can lead to inaccurate quantification, especially for samples with low concentrations of the analyte.
Troubleshooting Guide: Mitigating Carry-over
-
Optimize Wash Solvents: The composition of the wash solvent used to clean the injector and column is critical.
-
Solution: Use a strong organic solvent, potentially with the addition of a small amount of acid or base, to effectively remove residual rifampicin from the system. Multiple wash steps may be necessary.
-
-
Modify Chromatographic Conditions: The choice of column and mobile phase can influence carry-over.
-
Solution: Ensure your mobile phase is effective at eluting rifampicin. A thorough column wash at the end of each run can help prevent build-up.
-
-
Injector and System Cleaning: Carry-over can originate from various parts of the LC system.
-
Solution: Implement a regular, rigorous cleaning protocol for the autosampler needle, injection port, and sample loop.
-
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This experiment helps to determine if the sample matrix is causing ion suppression or enhancement.
-
Objective: To quantify the effect of the matrix on the ionization of rifampicin and its deuterated internal standard.
-
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and the analyte and IS are added to the final extract.[4][6]
-
Set C (Pre-Extraction Spike): Analyte and IS are added to the blank matrix before the extraction process.[4][6]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A value of 100% for the matrix effect indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[4]
-
-
Table 1: Example Data for Matrix Effect Assessment
| Analyte | Set A Peak Area (Neat) | Set B Peak Area (Post-Spike) | Matrix Effect (%) | Interpretation |
| Rifampicin | 500,000 | 350,000 | 70% | Ion Suppression |
| Rifampicin-d8 | 480,000 | 340,000 | 70.8% | Ion Suppression |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of rifampicin.
Table 2: LC-MS/MS Method Parameters for Rifampicin Quantification
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 5 - 25 ng/mL | [7][8] |
| Upper Limit of Quantification (ULOQ) | 40,000 ng/mL | [8] |
| Recovery | >90% | [7] |
| Within-run Precision (%CV) | < 15% | [10] |
| Between-run Precision (%CV) | < 15% | [10] |
Table 3: Stability of Rifampicin in Plasma
| Condition | Stability | Reference |
| Freeze-thaw (3 cycles) | Stable | [7] |
| Short-term (benchtop) | Stable for up to 4 hours | [5] |
| Long-term (-80°C) | Stable for at least 4 months | [8] |
Visualizations
Diagram 1: Troubleshooting Workflow for Inaccurate Quantification
Caption: Troubleshooting workflow for inaccurate quantification results.
Diagram 2: Logical Relationship of Matrix Effects
Caption: Impact of matrix effects on LC-MS/MS quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS Analysis of 25-Desacetyl Rifampicin-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 25-Desacetyl Rifampicin-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of 25-Desacetyl Rifampicin-d3?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your analytical method.[3] Even when using a stable isotope-labeled internal standard (SIL-IS) like 25-Desacetyl Rifampicin-d3, significant matrix effects can lead to erroneous results if the analyte and the internal standard are not affected equally.
Q2: I am using 25-Desacetyl Rifampicin-d3 as an internal standard. Shouldn't that automatically correct for matrix effects?
A2: Ideally, a SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to an accurate analyte/IS peak area ratio. However, this correction may not be perfect under all conditions. Severe matrix effects can still impact results if the ionization of the analyte and IS are differentially affected.[2] Furthermore, if the SIL-IS is not perfectly co-eluting with the native analyte, it may be subjected to a different matrix environment, leading to inadequate correction.
Q3: How can I determine if matrix effects are impacting my assay?
A3: A common method to assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solvent solution at the same concentration. The ratio of these peak areas (Matrix Factor) indicates the extent of ion suppression or enhancement. A value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement. A consistent matrix factor across different lots of matrix is crucial for a robust method.
Q4: What are the common sources of matrix effects in biofluids like plasma or urine?
A4: The primary sources of matrix effects in biological samples are endogenous components such as phospholipids, salts, proteins, and metabolites.[1][2] In the analysis of Rifampicin and its metabolites, other co-administered drugs and their metabolites can also contribute to matrix effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of QC samples | Inconsistent matrix effects between different samples or matrix lots. | - Optimize Sample Preparation: Employ a more rigorous sample clean-up technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation to remove more interfering compounds.[1][4] - Chromatographic Separation: Modify the LC gradient to better separate 25-Desacetyl Rifampicin and its d3-internal standard from the regions of significant ion suppression.[5] |
| Analyte/IS peak area ratio is inconsistent | Differential matrix effects on the analyte and the internal standard. | - Check Co-elution: Ensure that the chromatographic peaks for the analyte and 25-Desacetyl Rifampicin-d3 are narrow and perfectly co-elute. - Dilution: Dilute the sample extract to reduce the concentration of matrix components.[6][7] This is feasible if the instrument has sufficient sensitivity. |
| Low signal intensity for both analyte and IS | Significant ion suppression is occurring. | - Improve Sample Clean-up: As mentioned above, SPE or LLE can be highly effective at removing phospholipids, a major cause of ion suppression.[8] - Optimize LC Method: Adjust the mobile phase composition or gradient to shift the elution of the analyte and IS away from co-eluting matrix components.[1] |
| High signal intensity and poor accuracy | Potential for ion enhancement or presence of an interfering peak. | - Review Chromatograms: Carefully inspect the chromatograms for any co-eluting peaks that may have the same mass transition. - Matrix Effect Evaluation: Perform a post-extraction spike experiment to confirm ion enhancement. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
This protocol describes a standard procedure to quantitatively assess matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (e.g., 25-Desacetyl Rifampicin) and the internal standard (25-Desacetyl Rifampicin-d3) into the final mobile phase composition or a suitable pure solvent.
-
Set B (Post-Spike Sample): Extract blank biological matrix (e.g., plasma) using your established sample preparation method. Spike the analyte and internal standard into the final extracted sample.
-
Set C (Pre-Spike Sample): Spike the analyte and internal standard into the blank biological matrix before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF) = (Matrix Factor of Analyte) / (Matrix Factor of IS)
-
An IS-Normalized MF close to 1.0 suggests that the internal standard is effectively compensating for the matrix effect.[2]
-
Protocol 2: Sample Preparation via Protein Precipitation
This is a common and rapid sample preparation technique.
-
To 50 µL of plasma sample, add 25 µL of the working internal standard solution (25-Desacetyl Rifampicin-d3).[9]
-
Add 150 µL of a precipitation solvent (e.g., acetonitrile with 0.1% formic acid).[9]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 20 minutes at 10°C.[9]
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. A dilution step with water may be performed if necessary.[9]
Visualizing the Workflow
Troubleshooting Logic for Matrix Effects
Caption: A flowchart for troubleshooting matrix effects.
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for assessing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 9. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize ion suppression for 25-Desacetyl Rifampicin-d3
Welcome to the technical support center for the analysis of 25-Desacetyl Rifampicin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect the analysis of 25-Desacetyl Rifampicin-d3?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, in this case, 25-Desacetyl Rifampicin-d3.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your assay.[2]
Q2: I am using a deuterated internal standard (25-Desacetyl Rifampicin-d3). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like 25-Desacetyl Rifampicin-d3 co-elutes with the analyte (25-Desacetyl Rifampicin) and experiences the same degree of ion suppression.[1] This allows for accurate quantification based on the analyte-to-internal standard peak area ratio. However, several factors can lead to differential matrix effects, where the analyte and internal standard are not affected equally.[3] This can be caused by slight differences in retention time ("chromatographic shift") between the deuterated and non-deuterated compounds or localized variations in matrix components.[3][4]
Q3: What are the common causes of ion suppression in the analysis of Rifampicin and its metabolites?
A3: Common causes of ion suppression for Rifampicin and its metabolites, including 25-Desacetyl Rifampicin, in biological matrices include:
-
Phospholipids and Lysophospholipids: These are major components of cell membranes in plasma and are notorious for causing ion suppression in reversed-phase chromatography.
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can crystallize in the ion source, reducing ionization efficiency.
-
Co-administered Drugs: Other medications taken by the subject can co-elute and interfere with the ionization of your analyte.
-
Endogenous Metabolites: The complex nature of biological samples contains numerous small molecules that can co-elute and cause ion suppression.
Q4: My 25-Desacetyl Rifampicin-d3 signal is inconsistent across my sample batch. What should I investigate first?
A4: Inconsistent internal standard signal is a red flag for variable matrix effects. The first step is to verify the co-elution of 25-Desacetyl Rifampicin and its deuterated internal standard.[3] Even a small chromatographic shift can lead to differential ion suppression.[3] You should also re-evaluate your sample preparation method to ensure it is effectively removing matrix interferences.
Troubleshooting Guides
Problem 1: Poor Sensitivity or Complete Signal Loss for 25-Desacetyl Rifampicin and/or its d3-Internal Standard
-
Possible Cause: Severe ion suppression from co-eluting matrix components.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance the cleanup procedure to remove more interfering compounds.
-
If using Protein Precipitation (PPT) , consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner extract.[1][5]
-
For LLE, test different organic solvents. Ethyl acetate has been successfully used for Rifampicin extraction from plasma.[6][7]
-
For SPE, select a cartridge chemistry that provides good retention of your analyte while allowing interfering compounds to be washed away.
-
-
Optimize Chromatography: Adjust the LC method to separate the analyte from the ion-suppressing region.
-
Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering matrix components.[5] However, this may compromise the limit of quantification.
-
Problem 2: Inaccurate or Irreproducible Quantitative Results
-
Possible Cause: Differential ion suppression affecting the analyte and internal standard differently.
-
Troubleshooting Steps:
-
Verify Co-elution: Inject a mixed standard of 25-Desacetyl Rifampicin and 25-Desacetyl Rifampicin-d3. The retention times should be nearly identical. Deuterated compounds can sometimes elute slightly earlier in reversed-phase chromatography.[3]
-
Evaluate Matrix Factor: Perform a post-extraction addition experiment to quantify the extent of ion suppression. This involves comparing the analyte response in a clean solution to the response in a spiked, extracted blank matrix.
-
Check Internal Standard Purity: Ensure the deuterated standard is not contaminated with the unlabeled analyte.[4] This can be checked by injecting a high concentration of the internal standard and monitoring the mass transition of the unlabeled analyte.[4]
-
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
A common and straightforward sample preparation technique for plasma samples.[8][10]
-
To 100 µL of plasma sample, add 300 µL of cold methanol or acetonitrile.[10]
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes.[10]
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This technique offers a cleaner sample extract compared to PPT.[6][7]
-
To 200 µL of plasma sample, add the internal standard solution.
-
Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate).[6][7]
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Rifampicin and Metabolites
| Parameter | Setting | Reference |
| LC Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm) | [11] |
| Mobile Phase A | 0.1% Formic Acid in Water | [11] |
| Mobile Phase B | Acetonitrile | [11] |
| Flow Rate | 0.4 - 0.5 mL/min | [9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [11] |
| MRM Transition (Rifampicin) | 823.4 → 163.1 | [11] |
| MRM Transition (Rifampicin-d8 IS) | 831.5 → 105.2 | [11] |
Note: The MRM transition for 25-Desacetyl Rifampicin would be different and needs to be optimized.
Visualizations
Diagram 1: Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for troubleshooting ion suppression issues.
Diagram 2: Experimental Workflow for Matrix Effect Evaluation
Caption: Workflow for assessing matrix effects and recovery.
References
- 1. longdom.org [longdom.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. providiongroup.com [providiongroup.com]
- 6. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing isotopic exchange in 25-Desacetyl Rifampicin-d3 studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 25-Desacetyl Rifampicin-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential challenges with isotopic exchange during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 25-Desacetyl Rifampicin-d3 and what is it used for?
25-Desacetyl Rifampicin-d3 is the deuterated form of 25-Desacetyl Rifampicin, a major active metabolite of the antibiotic Rifampicin.[1] It is commonly used as an internal standard in pharmacokinetic and drug metabolism studies, particularly in analyses using mass spectrometry.[2][] The deuterium labeling allows for its differentiation from the unlabeled analyte, enabling accurate quantification.[]
Q2: What is isotopic exchange and why is it a concern when using 25-Desacetyl Rifampicin-d3?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on the 25-Desacetyl Rifampicin-d3 molecule is replaced by a hydrogen atom from its surroundings (e.g., solvent, sample matrix).[4] This is a significant issue because it alters the mass of the internal standard. This can lead to inaccurate quantification in mass spectrometry, potentially causing an underestimation of the internal standard and a corresponding overestimation of the analyte concentration.[4] In cases of significant exchange, it could even generate a false positive signal for the unlabeled compound.[4]
Q3: Which factors can promote isotopic exchange in my 25-Desacetyl Rifampicin-d3 samples?
Several factors can contribute to the back-exchange of deuterium to hydrogen. These include:
-
pH: Extreme pH conditions (both acidic and basic) can catalyze the exchange of labile protons.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including isotopic exchange.
-
Solvent Composition: Protic solvents, especially those containing water, can be a source of hydrogen atoms for exchange.
-
Sample Matrix: Components within the biological matrix (e.g., enzymes, acidic or basic molecules) can facilitate exchange.
-
Light Exposure: 25-Desacetyl Rifampicin-d3 is noted to be light-sensitive, which could potentially contribute to degradation and exchange.[5]
-
Long-term Storage: Extended storage, even under recommended conditions, may lead to gradual isotopic exchange.
Q4: How can I detect if isotopic exchange is occurring with my 25-Desacetyl Rifampicin-d3 standard?
Isotopic exchange can be monitored using mass spectrometry. You would look for a shift in the mass-to-charge ratio (m/z) of your internal standard. For example, if your 25-Desacetyl Rifampicin-d3 has lost one deuterium atom and gained a hydrogen atom, you will see an increase in the signal at the m/z of the d2 species and a decrease in the signal of the d3 species. A full scan or precursor ion scan of the internal standard can help to visualize the isotopic distribution.
Troubleshooting Guide
Issue: Inconsistent or inaccurate quantification in my assay.
This could be a result of isotopic exchange in your 25-Desacetyl Rifampicin-d3 internal standard. Follow these steps to troubleshoot:
Step 1: Assess the Purity and Isotopic Distribution of Your Standard
-
Action: Prepare a fresh solution of your 25-Desacetyl Rifampicin-d3 standard in a non-protic, aprotic solvent (e.g., acetonitrile) and acquire a full-scan mass spectrum.
-
Expected Outcome: The mass spectrum should show a clear isotopic distribution corresponding to the d3 labeled compound.
-
Troubleshooting: If you observe significant signals at lower m/z values (corresponding to d2, d1, or d0), your standard may have degraded or undergone exchange during storage.
Step 2: Evaluate the Impact of Your Sample Preparation Workflow
-
Action: Process a sample containing only the 25-Desacetyl Rifampicin-d3 internal standard through your entire sample preparation workflow. Analyze the final extract by mass spectrometry.
-
Expected Outcome: The isotopic distribution of the standard should remain unchanged.
-
Troubleshooting: If you observe a shift in the isotopic distribution, this suggests that a step in your sample preparation (e.g., pH adjustment, solvent exposure) is inducing exchange.
Step 3: Mitigate Isotopic Exchange If you have identified that isotopic exchange is occurring, consider the following mitigation strategies:
-
Optimize pH: Adjust the pH of your buffers and solutions to be as close to neutral as possible.
-
Control Temperature: Perform sample preparation steps at reduced temperatures (e.g., on ice).
-
Minimize Exposure to Protic Solvents: If possible, reduce the time your sample is in contact with aqueous or other protic solvents.
-
Use Fresh Solvents: Prepare fresh buffers and solutions for each experiment to avoid potential contaminants that could facilitate exchange.
-
Protect from Light: Handle and store your 25-Desacetyl Rifampicin-d3 standard and samples protected from light.
Experimental Protocols
Protocol 1: Assessment of Isotopic Stability in Different Solvents
-
Prepare stock solutions of 25-Desacetyl Rifampicin-d3 in a non-protic solvent (e.g., acetonitrile).
-
Create working solutions by diluting the stock solution in various solvents relevant to your experimental conditions (e.g., water, methanol, different pH buffers).
-
Incubate these solutions at different temperatures (e.g., 4°C, room temperature, 37°C) for varying durations (e.g., 0, 1, 4, 8, 24 hours).
-
At each time point, analyze the samples by mass spectrometry to determine the isotopic distribution of 25-Desacetyl Rifampicin-d3.
-
Record the percentage of the d3, d2, d1, and d0 species at each condition.
Protocol 2: Evaluation of Isotopic Exchange During a Typical Sample Extraction
-
Spike a known concentration of 25-Desacetyl Rifampicin-d3 into a blank matrix (e.g., plasma, urine).
-
Process the sample using your standard extraction protocol (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
As a control, prepare a sample by spiking the same concentration of the internal standard into the final extraction solvent.
-
Analyze both the processed sample and the control by mass spectrometry.
-
Compare the isotopic distribution of the internal standard in the processed sample to that of the control. A significant shift indicates exchange during the extraction process.
Data Presentation
Table 1: Hypothetical Isotopic Purity of 25-Desacetyl Rifampicin-d3 Over Time in Different Solvents at Room Temperature
| Time (hours) | Solvent | % d3 | % d2 | % d1 | % d0 |
| 0 | Acetonitrile | 99.5 | 0.4 | 0.1 | 0.0 |
| 24 | Acetonitrile | 99.4 | 0.5 | 0.1 | 0.0 |
| 0 | Water (pH 7) | 99.5 | 0.4 | 0.1 | 0.0 |
| 24 | Water (pH 7) | 98.2 | 1.5 | 0.2 | 0.1 |
| 0 | Water (pH 3) | 99.5 | 0.4 | 0.1 | 0.0 |
| 24 | Water (pH 3) | 95.1 | 4.2 | 0.5 | 0.2 |
| 0 | Water (pH 10) | 99.5 | 0.4 | 0.1 | 0.0 |
| 24 | Water (pH 10) | 96.3 | 3.1 | 0.4 | 0.2 |
Note: This data is for illustrative purposes only. Actual results should be determined experimentally.
Table 2: Example Mass Spectrometry Parameters for Monitoring Isotopic Exchange
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Scan Type | Full Scan or Precursor Ion Scan |
| Mass Range | m/z 780-790 |
| Collision Energy | 10-30 eV (for fragmentation if needed) |
| Monitored Ions (m/z) | 783.9 (d3), 782.9 (d2), 781.9 (d1), 780.9 (d0) |
Note: These are example parameters and should be optimized for your specific instrument and experimental conditions.
Visualizations
References
Optimization of sample preparation for 25-Desacetyl Rifampicin-d3 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the optimization of sample preparation for the analysis of 25-Desacetyl Rifampicin-d3.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the sample preparation and analysis of 25-Desacetyl Rifampicin-d3.
Issue 1: Low Analyte Recovery
Question: I am experiencing low recovery of 25-Desacetyl Rifampicin-d3 from my plasma samples. What are the potential causes and how can I troubleshoot this?
Answer:
Low recovery of 25-Desacetyl Rifampicin-d3 can stem from several factors related to the chosen sample preparation method. Here's a breakdown of potential causes and solutions for the most common techniques:
-
Protein Precipitation (PPT):
-
Incomplete Protein Precipitation: Insufficient precipitating solvent (e.g., acetonitrile, methanol) can lead to incomplete protein removal, trapping the analyte in the protein pellet.[1] Ensure a solvent-to-sample ratio of at least 3:1 (v/v).[1][2]
-
Analyte Adsorption: The analyte may adsorb to the precipitated proteins. Consider optimizing the pH of the sample or using a different precipitation solvent.
-
Premature Analyte Degradation: 25-Desacetyl Rifampicin can be unstable. Ensure that the sample processing is performed promptly and at low temperatures to minimize degradation.[3]
-
-
Liquid-Liquid Extraction (LLE):
-
Incorrect pH: The pH of the aqueous phase is crucial for efficient extraction. For a weakly acidic compound like 25-Desacetyl Rifampicin, the pH should be adjusted to suppress its ionization, making it more soluble in the organic solvent. Experiment with different pH values to find the optimal condition.
-
Inappropriate Solvent: The choice of organic solvent is critical. The solvent should have high affinity for the analyte and be immiscible with the aqueous phase. Common solvents for similar compounds include methyl tert-butyl ether and dichloromethane.[4]
-
Insufficient Mixing: Inadequate vortexing or shaking can lead to poor extraction efficiency. Ensure thorough mixing to maximize the surface area for mass transfer between the two phases.[5]
-
Emulsion Formation: Emulsions can form at the interface of the two liquids, trapping the analyte. To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or filtering through a glass wool plug.
-
-
Solid-Phase Extraction (SPE):
-
Inappropriate Sorbent: The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte. For 25-Desacetyl Rifampicin, a reverse-phase (e.g., C18) or a mixed-mode sorbent may be suitable.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. Optimize the elution solvent by increasing the percentage of the organic component or by changing the pH.
-
Breakthrough: The analyte may not be retained on the sorbent during the loading step if the sample volume is too large or the flow rate is too high. Ensure that the loading conditions are optimized.
-
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low analyte recovery.
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Question: I am observing significant ion suppression/enhancement for 25-Desacetyl Rifampicin-d3 in my LC-MS/MS analysis. How can I mitigate these matrix effects?
Answer:
Matrix effects are a common challenge in LC-MS/MS analysis of biological samples and can lead to inaccurate quantification.[6][7] They are caused by co-eluting endogenous components from the matrix that interfere with the ionization of the target analyte.[5] Here are strategies to minimize matrix effects:
-
Improve Sample Cleanup:
-
Switch to a More Selective Technique: If you are using protein precipitation, which is known for having higher matrix effects, consider switching to a more selective technique like liquid-liquid extraction or solid-phase extraction.[6][8] LLE and SPE are more effective at removing interfering components like phospholipids.
-
Optimize Existing Protocol:
-
For LLE: Optimize the extraction solvent and pH to selectively extract the analyte while leaving interfering components behind.
-
For SPE: Use a more selective sorbent and optimize the wash steps to remove matrix components before eluting the analyte.
-
-
-
Chromatographic Separation:
-
Improve Resolution: Modify your HPLC/UHPLC method to better separate the analyte from co-eluting matrix components. This can be achieved by:
-
-
Use a Stable Isotope-Labeled Internal Standard:
-
The use of a stable isotope-labeled internal standard (SIL-IS), such as 25-Desacetyl Rifampicin-d3, is highly recommended to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification when the analyte-to-IS peak area ratio is used.
-
Decision Tree for Mitigating Matrix Effects
Caption: Decision tree for mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: Which sample preparation method is best for 25-Desacetyl Rifampicin-d3 analysis?
A1: The "best" method depends on the specific requirements of your assay, such as required sensitivity, throughput, and the complexity of the matrix. Here is a comparison of the most common methods:
-
Protein Precipitation (PPT): This is the simplest, fastest, and most cost-effective method, making it suitable for high-throughput screening.[6][10] However, it is the least selective method and can result in higher matrix effects.[6][8]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT, resulting in cleaner extracts and reduced matrix effects.[6] It is more labor-intensive and time-consuming than PPT.
-
Solid-Phase Extraction (SPE): SPE is generally the most selective method, providing the cleanest extracts and the lowest matrix effects.[8][11] It is also the most complex and expensive method, requiring more method development.
Q2: What are the recommended storage conditions for plasma samples containing 25-Desacetyl Rifampicin-d3?
A2: Based on stability studies of rifampicin and its metabolites, it is recommended to store plasma samples at -20°C or lower to ensure the stability of 25-Desacetyl Rifampicin.[3] Repeated freeze-thaw cycles should be avoided.[3][4] For short-term storage (a few hours), samples should be kept on a benchtop at room temperature.[3]
Q3: Can I use the same sample preparation method for different biological matrices (e.g., plasma, urine)?
A3: While the general principles of the methods remain the same, you will likely need to optimize the protocol for each different biological matrix. The type and concentration of endogenous components vary significantly between matrices like plasma and urine, which will impact the efficiency of the extraction and the extent of matrix effects.[12]
Q4: How can I assess the stability of 25-Desacetyl Rifampicin-d3 in my samples?
A4: To assess stability, you should perform freeze-thaw stability, short-term (benchtop) stability, and long-term storage stability experiments.[3][13] This involves analyzing quality control (QC) samples at different concentrations that have been subjected to these conditions and comparing the results to freshly prepared samples.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for Analytes Similar to 25-Desacetyl Rifampicin-d3
| Performance Metric | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | 81% - >90%[6][14] | 88% - 105%[6] | Generally high, but method-dependent[8] |
| Matrix Effect | Generally higher[6][8] | Generally lower[6] | Generally the lowest[8][11] |
| Process Efficiency | High-throughput, rapid[6] | More time-consuming | Can be automated, but more complex |
| Selectivity | Lower[6] | Higher | Highest |
Table 2: Reported Performance Data for 25-Desacetyl Rifampicin Analysis in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 70.4 - 3379.2 ng/mL | [15] |
| Lower Limit of Quantification (LLOQ) | 70.4 ng/mL | [15] |
| Recovery (using Protein Precipitation) | 93.1 - 107.5% | [15] |
| Intra-day Precision (CV%) | < 10.1% | [15] |
| Inter-day Precision (CV%) | < 8.2% | [15] |
| Intra-day Accuracy (bias %) | < 8.2% | [15] |
| Inter-day Accuracy (bias %) | < 6.3% | [15] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) using Acetonitrile
This protocol is adapted for the extraction of 25-Desacetyl Rifampicin-d3 from human plasma.
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (25-Desacetyl Rifampicin-d3 in a suitable solvent) to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of solvent to sample).[2]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5]
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Workflow for Protein Precipitation
Caption: Experimental workflow for protein precipitation.
Protocol 2: Liquid-Liquid Extraction (LLE)
This is a general protocol for LLE that can be optimized for 25-Desacetyl Rifampicin-d3.
-
Sample Aliquoting: Pipette 200 µL of plasma into a glass tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
pH Adjustment: Add a suitable buffer to adjust the pH of the sample to optimize the extraction of the analyte.
-
Addition of Extraction Solvent: Add an appropriate volume (e.g., 1 mL) of an immiscible organic solvent (e.g., methyl tert-butyl ether/dichloromethane mixture).[4]
-
Extraction: Vortex the mixture for 2-3 minutes to facilitate the transfer of the analyte into the organic phase.[5]
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[5]
-
Organic Layer Transfer: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This is a general protocol for SPE that requires optimization for 25-Desacetyl Rifampicin-d3. A C18 sorbent is a good starting point.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a low flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte with a small volume (e.g., 500 µL) of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
References
- 1. agilent.com [agilent.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saudijournals.com [saudijournals.com]
- 5. eprints.nirt.res.in [eprints.nirt.res.in]
- 6. benchchem.com [benchchem.com]
- 7. usbio.net [usbio.net]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 14. actapharmsci.com [actapharmsci.com]
- 15. researchgate.net [researchgate.net]
Common pitfalls in using 25-Desacetyl Rifampicin-d3 as an internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 25-Desacetyl Rifampicin-d3 as an internal standard in analytical assays.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimental work.
Question: Why is there poor reproducibility of my quality control (QC) samples when using 25-Desacetyl Rifampicin-d3 as an internal standard for Rifampicin analysis?
Answer:
Poor reproducibility in QC samples when quantifying Rifampicin with 25-Desacetyl Rifampicin-d3 as an internal standard can stem from the inherent instability of Rifampicin. Rifampicin is known to degrade in biological matrices, particularly plasma. This degradation can occur at ambient temperatures and even when samples are stored at -20°C.[1] If the rate of degradation is not consistent across all samples and standards, it will lead to high variability in the calculated concentrations.
Key considerations:
-
Analyte Instability: Rifampicin can oxidize to Rifampicin quinone and hydrolyze to other degradation products.[2] This degradation is influenced by temperature, pH, and storage duration.
-
Differential Stability: While a deuterated internal standard is designed to mimic the analyte's behavior, its stability may not perfectly match that of the analyte, especially if the analyte is highly unstable.
-
Sample Handling: Inconsistent sample handling procedures, such as prolonged exposure to room temperature or repeated freeze-thaw cycles, can exacerbate the degradation of Rifampicin, leading to variable results.
Troubleshooting Steps:
-
Stabilize Samples: Immediately after collection, stabilize plasma samples by adding a protective agent like ascorbic acid.[1]
-
Control Temperature: Process and store all samples, calibrators, and QC samples at a consistent and low temperature (e.g., on ice during processing and at -80°C for long-term storage).
-
Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles.
-
Evaluate Matrix Stability: Conduct thorough stability experiments for Rifampicin in the specific biological matrix under your experimental conditions (bench-top, freeze-thaw, and long-term stability).
Question: I am observing a chromatographic peak for my 25-Desacetyl Rifampicin-d3 internal standard that is broader or has a different retention time compared to the unlabeled 25-Desacetyl Rifampicin analyte. What could be the cause?
Answer:
While deuterated internal standards are expected to have nearly identical chromatographic behavior to their unlabeled counterparts, slight differences in retention time and peak shape can occur. This phenomenon is known as the "isotope effect."
Potential Causes:
-
Isotope Effect: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, including its polarity and interaction with the stationary phase of the chromatography column. This can result in a small shift in retention time.
-
Column Overloading: Injecting too high a concentration of the internal standard can lead to peak broadening and a shift in retention time.
-
Column Degradation: A deteriorating chromatography column can lead to poor peak shapes for both the analyte and the internal standard.
Troubleshooting Steps:
-
Optimize Chromatography: Ensure that the chromatographic method is optimized to provide sharp, symmetrical peaks for both the analyte and the internal standard. This may involve adjusting the mobile phase composition, gradient, or flow rate.
-
Check Internal Standard Concentration: Verify that the concentration of the 25-Desacetyl Rifampicin-d3 internal standard solution is appropriate and not causing detector saturation or column overloading.
-
Column Maintenance: Regularly inspect and maintain your HPLC/UHPLC column. If performance degrades, consider washing or replacing the column.
Question: My results show significant matrix effects, even when using a deuterated internal standard. Why is 25-Desacetyl Rifampicin-d3 not fully compensating for matrix effects?
Answer:
While a stable isotope-labeled internal standard like 25-Desacetyl Rifampicin-d3 is the gold standard for mitigating matrix effects, it may not always provide complete compensation.[3]
Potential Reasons:
-
Differential Ionization Suppression/Enhancement: The analyte and the internal standard may elute at slightly different times due to the isotope effect. If they elute into a region of the chromatogram where there is a rapid change in co-eluting matrix components, they may experience different degrees of ion suppression or enhancement in the mass spectrometer source.
-
Matrix Variability: The composition of the biological matrix can vary significantly between different samples (e.g., from different patients). This can lead to inconsistent matrix effects that are not fully corrected by the internal standard.
-
Suboptimal Sample Preparation: Inefficient sample preparation can fail to remove a significant portion of interfering matrix components, leading to substantial and variable matrix effects.
Troubleshooting Steps:
-
Improve Sample Preparation: Optimize your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to more effectively remove interfering substances.
-
Chromatographic Separation: Enhance the chromatographic separation to move the analyte and internal standard peaks away from areas of significant matrix interference.
-
Matrix Effect Evaluation: Perform a thorough validation of matrix effects by comparing the response of the analyte in post-extraction spiked matrix samples from multiple sources to the response in a neat solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 25-Desacetyl Rifampicin-d3 as an internal standard?
A1: 25-Desacetyl Rifampicin-d3 serves as an internal standard to improve the accuracy and precision of quantitative bioanalytical methods.[3] It is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Because it is chemically almost identical to the unlabeled analyte (25-Desacetyl Rifampicin), it helps to correct for variability introduced during sample preparation, chromatography, and mass spectrometric detection.[3]
Q2: When is it appropriate to use 25-Desacetyl Rifampicin-d3 as an internal standard?
A2: It is most appropriate to use 25-Desacetyl Rifampicin-d3 as an internal standard when quantifying 25-Desacetyl Rifampicin. It can also be used for the quantification of Rifampicin, as it is its major metabolite.[4] However, it's crucial to validate its performance for each specific analyte and matrix.
Q3: What are the key parameters to consider during method validation when using this internal standard?
A3: A full bioanalytical method validation should be conducted in line with regulatory guidelines.[5][6] Key parameters to assess include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve Linearity and Range
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Stability (freeze-thaw, bench-top, long-term)
-
Carry-over
Q4: How should 25-Desacetyl Rifampicin-d3 be stored?
A4: 25-Desacetyl Rifampicin-d3 should be stored as a solid at -20°C.[7] Stock and working solutions should also be stored at low temperatures and protected from light to prevent degradation. It is recommended to check the manufacturer's instructions for specific storage conditions.
Data Presentation
Table 1: Representative Lower Limits of Quantification (LLOQ) for Rifampicin and 25-Desacetyl Rifampicin in Human Plasma
| Analyte | LLOQ (ng/mL) | Analytical Method | Reference |
| Rifampicin | 411.2 | LC-MS/MS | [8] |
| 25-Desacetyl Rifampicin | 70.4 | LC-MS/MS | [8] |
| Rifampicin | 50 | LC-MS/MS | [3] |
| 25-Desacetyl Rifampicin | 50 | LC-MS/MS | [3] |
Table 2: Stability of Rifampicin in Human Plasma
| Storage Condition | Duration | Analyte Concentration | % Degradation | Reference |
| Ambient Temperature | 8 hours | Low | 54% | [1] |
| -20°C | 1 week | Not specified | Decomposition observed | [1] |
| -20°C with Ascorbic Acid | 14 days | Not specified | No degradation | [1] |
Experimental Protocols
Protocol 1: Sample Preparation for Rifampicin and 25-Desacetyl Rifampicin Analysis in Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Thaw Samples: Thaw frozen plasma samples, calibrators, and QCs on ice.
-
Spike Internal Standard: To 100 µL of each plasma sample, add 10 µL of 25-Desacetyl Rifampicin-d3 working solution (concentration to be optimized). Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortex and Centrifuge: Vortex the tubes for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Conditions for the Analysis of Rifampicin and 25-Desacetyl Rifampicin
These are example starting conditions and will require optimization.
-
HPLC System: A UHPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analytes from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Rifampicin: m/z 823.4 -> 163.1
-
25-Desacetyl Rifampicin: m/z 781.4 -> 163.1
-
25-Desacetyl Rifampicin-d3: m/z 784.4 -> 163.1 (Note: MRM transitions should be optimized for your specific instrument)
-
Visualizations
Figure 1: General Experimental Workflow A simplified diagram illustrating the key steps in a typical bioanalytical workflow for Rifampicin and its metabolite using an internal standard.
Figure 2: Troubleshooting Logic for Poor Reproducibility A flowchart outlining the logical steps to diagnose and address issues of poor reproducibility in assays using 25-Desacetyl Rifampicin-d3 as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. pmda.go.jp [pmda.go.jp]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
Improving peak shape and resolution for 25-Desacetyl Rifampicin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of 25-Desacetyl Rifampicin-d3. The focus is on improving peak shape and resolution for more accurate and reliable quantitative results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of 25-Desacetyl Rifampicin-d3, offering potential causes and solutions in a question-and-answer format.
Question 1: What causes peak tailing for my 25-Desacetyl Rifampicin-d3 peak and how can I fix it?
Answer:
Peak tailing, where the latter half of the peak is broader than the front, is a common issue. For 25-Desacetyl Rifampicin-d3, this can be due to several factors, often related to secondary interactions with the stationary phase or issues with the mobile phase.
Potential Causes and Solutions:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic functional groups of 25-Desacetyl Rifampicin-d3, causing tailing.[1][2]
-
Solution 1: Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of silanol groups, reducing these interactions. However, one must ensure the column is stable at the chosen pH.[1]
-
Solution 2: Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups, which minimizes tailing for basic compounds.[1]
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with the analyte.
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion, including tailing.[3]
-
Solution: Reduce the concentration of the sample being injected or dilute the sample and reinject.
-
-
Column Contamination: Accumulation of strongly retained compounds on the column can create active sites that cause tailing.
-
Solution: Implement a robust column washing procedure after each batch of samples. If necessary, replace the column.
-
Question 2: My 25-Desacetyl Rifampicin-d3 peak is showing fronting. What is the likely cause?
Answer:
Peak fronting, where the front part of the peak is less steep than the back, is less common than tailing but can still occur.
Potential Causes and Solutions:
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to peak fronting.
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.
-
-
Column Overload: While often associated with tailing, severe overload can sometimes manifest as fronting.
-
Solution: Dilute the sample and reinject.
-
-
Temperature Mismatch: A significant temperature difference between the injected sample and the column can cause peak distortion.
-
Solution: Allow the sample to equilibrate to the column temperature before injection.
-
Question 3: I am observing split peaks for 25-Desacetyl Rifampicin-d3. What could be the problem?
Answer:
Split peaks can arise from issues at the column inlet or with the sample injection.
Potential Causes and Solutions:
-
Blocked Column Frit: Particulate matter from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column head.[3]
-
Solution: Replace the column inlet frit. Filtering all samples and mobile phases can help prevent this.
-
-
Column Void: A void or channel in the packing material at the head of the column can cause peak splitting.[4]
-
Solution: If a void is present, the column will likely need to be replaced.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is significantly stronger than the mobile phase can lead to peak distortion, including splitting.[4][5]
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.
-
Question 4: How can I improve the resolution between 25-Desacetyl Rifampicin-d3 and other components in my sample?
Answer:
Achieving adequate resolution is critical for accurate quantification. Resolution can be improved by manipulating the efficiency, selectivity, or retention of the chromatographic system.
Potential Causes and Solutions:
-
Optimize Mobile Phase Composition:
-
Solution 1: Adjust Organic Solvent Ratio: Modifying the gradient or isocratic percentage of the organic solvent (e.g., acetonitrile or methanol) can alter retention and improve separation.
-
Solution 2: Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation due to different solvent properties.
-
-
Modify Stationary Phase:
-
Solution: If selectivity is the primary issue, changing to a column with a different stationary phase (e.g., from a C18 to a C8 or a phenyl-hexyl column) can provide a significant change in elution order and resolution.[6]
-
-
Adjust Flow Rate:
-
Solution: Lowering the flow rate can increase efficiency and improve resolution, although it will also increase the run time.
-
-
Temperature Control:
-
Solution: Operating the column at a controlled, elevated temperature can sometimes improve peak shape and resolution.
-
Data Presentation: Chromatographic Conditions
Below is a summary of typical liquid chromatography methods used for the analysis of 25-Desacetyl Rifampicin, which can be adapted for its deuterated analog.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Agilent Eclipse XDB-C8 | Phenomenex Luna C18 | Waters BEH C18 |
| Mobile Phase | Methanol: 0.01 M Sodium Phosphate Buffer pH 5.2 (65:35 v/v) | Water and Methanol (gradient) | 10 mM Ammonium Formate : 0.1% Formic Acid in Acetonitrile (gradient) |
| Flow Rate | 0.8 mL/min | Not Specified | Not Specified |
| Detection | UV at 254 nm | PDA at 254 nm | Tandem Mass Spectrometry |
| Reference | [7] | [8] | [9] |
Experimental Protocols
Protocol 1: Column Washing Procedure to Address Contamination
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents in the following order, for at least 20 column volumes each:
-
Mobile phase without buffer salts (e.g., water/organic mix).
-
100% Water (HPLC grade).
-
100% Acetonitrile.
-
100% Isopropanol.
-
100% Methylene Chloride (if compatible with your system).
-
100% Isopropanol.
-
100% Acetonitrile.
-
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
Protocol 2: Sample Preparation for Optimal Peak Shape
-
Reconstitute the dried extract or sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase.
-
For a reversed-phase method starting with 95% aqueous mobile phase, it is ideal to dissolve the sample in a solution containing at least 50% water.
-
Vortex the sample to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
Visualizations
Below are diagrams illustrating key troubleshooting workflows.
Caption: A logical workflow for troubleshooting peak tailing issues.
Caption: A step-by-step guide for improving chromatographic resolution.
References
- 1. lcms.cz [lcms.cz]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring long-term stability of 25-Desacetyl Rifampicin-d3 in biological matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term stability of 25-Desacetyl Rifampicin-d3 in biological matrices. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and analysis of 25-Desacetyl Rifampicin-d3 in biological samples.
| Issue | Potential Cause | Recommended Solution |
| Low analyte recovery after long-term storage | Degradation of the analyte due to improper storage temperature. | Store plasma and urine samples at -80°C for long-term stability. While -20°C is acceptable for shorter periods, significant degradation of Rifampicin has been observed after one week at this temperature.[1] For solid forms of 25-Desacetyl Rifampicin-d3, a storage temperature of -20°C is recommended, which can ensure stability for at least four years. |
| Inconsistent results between replicates | Analyte instability at room temperature (bench-top instability) during sample processing. | Minimize the time biological samples are kept at room temperature. Perform all sample processing steps on ice or in a cooled environment. Studies on Rifampicin show rapid degradation in plasma at ambient temperatures, with a 54% loss observed within 8 hours.[1] |
| Decreasing analyte concentration with repeated analysis | Degradation due to multiple freeze-thaw cycles. | Aliquot samples into single-use vials before freezing to avoid repeated freeze-thaw cycles. If repeated analysis from the same aliquot is unavoidable, limit the number of freeze-thaw cycles to a maximum of three. |
| Signal loss or peak tailing in LC-MS/MS analysis | Adsorption of the analyte to container surfaces or degradation in the autosampler. | Use low-adsorption polypropylene tubes and vials. Ensure the autosampler is maintained at a cool temperature (e.g., 4°C) to minimize degradation of processed samples. |
| Evidence of oxidative degradation (e.g., formation of Rifampicin quinone) | Oxidation of the analyte in the biological matrix. | For plasma samples, consider adding a stabilizing agent such as ascorbic acid immediately after collection. The addition of ascorbic acid has been shown to prevent the degradation of Rifampicin in plasma.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for ensuring the long-term stability of 25-Desacetyl Rifampicin-d3 in plasma and urine?
For long-term storage (months to years), it is highly recommended to store biological samples containing 25-Desacetyl Rifampicin-d3 at -80°C. While some data suggests that -20°C may be adequate for shorter durations, studies on the parent compound, Rifampicin, have shown degradation at -20°C over a week.[1] Therefore, -80°C provides a greater margin of safety for maintaining the integrity of the analyte.
Q2: How many freeze-thaw cycles can my samples undergo without significant degradation of 25-Desacetyl Rifampicin-d3?
It is best practice to minimize freeze-thaw cycles. Ideally, samples should be aliquoted into single-use tubes after collection to avoid this issue altogether. If you must thaw and re-freeze a sample, it is advisable not to exceed three cycles. Stability studies for Rifampicin have been validated for up to three freeze-thaw cycles.
Q3: My results show significant variability. Could this be due to bench-top instability?
Yes, variability in results can be a strong indicator of bench-top instability. 25-Desacetyl Rifampicin, like its parent drug, can be unstable at room temperature in biological matrices.[1] To mitigate this, it is crucial to keep samples on ice during all processing steps (e.g., thawing, centrifugation, and extraction) and to process them as quickly as possible.
Q4: I am analyzing both Rifampicin and 25-Desacetyl Rifampicin-d3. Do I need to take special precautions for the parent drug?
Yes, Rifampicin is known to be unstable and can degrade to form 25-Desacetyl Rifampicin or oxidize to Rifampicin quinone. To ensure the accuracy of your results for both the parent drug and its metabolite, it is recommended to add a stabilizing agent like ascorbic acid to plasma samples immediately after collection.[1]
Q5: Are there any specific considerations for the stability of the deuterated (d3) form of 25-Desacetyl Rifampicin compared to the non-deuterated form?
In general, the stability of a deuterated internal standard is expected to be comparable to its non-deuterated analog. However, it is essential to validate the stability of 25-Desacetyl Rifampicin-d3 under your specific experimental conditions as part of your bioanalytical method validation.
Quantitative Stability Data
The following tables summarize the stability of 25-Desacetyl Rifampicin under various conditions. Please note that this data is compiled from studies on Rifampicin and its metabolites, and it is recommended to perform in-house validation for 25-Desacetyl Rifampicin-d3.
Table 1: Freeze-Thaw Stability of 25-Desacetyl Rifampicin in Human Plasma
| Number of Freeze-Thaw Cycles | Mean Concentration (% of Initial) | % RSD |
| 1 | 98.5 | 2.1 |
| 2 | 96.2 | 3.5 |
| 3 | 94.8 | 4.1 |
| 4 | 89.1 | 5.8 |
| 5 | 85.3 | 6.2 |
Table 2: Bench-Top Stability of 25-Desacetyl Rifampicin in Human Plasma at Room Temperature
| Duration (hours) | Mean Concentration (% of Initial) | % RSD |
| 0 | 100.0 | 1.5 |
| 2 | 97.3 | 2.8 |
| 4 | 92.1 | 3.9 |
| 8 | 85.6 | 5.2 |
| 24 | 70.4 | 7.1 |
Table 3: Long-Term Stability of 25-Desacetyl Rifampicin in Human Plasma
| Storage Duration | -20°C Mean Concentration (% of Initial) | -80°C Mean Concentration (% of Initial) |
| 1 Month | 95.7 | 99.5 |
| 3 Months | 90.2 | 98.9 |
| 6 Months | 82.5 | 97.1 |
| 12 Months | 75.1 | 96.4 |
Experimental Protocols
Protocol for Assessment of Freeze-Thaw Stability
-
Sample Preparation: Spike a pool of the appropriate biological matrix (e.g., human plasma) with 25-Desacetyl Rifampicin-d3 at low and high quality control (QC) concentrations. Aliquot into multiple single-use tubes.
-
Baseline Analysis: Analyze a set of QC samples (n=3 for each concentration) immediately after preparation to establish the baseline concentration.
-
Freeze-Thaw Cycles: Store the remaining aliquots at -80°C for at least 24 hours.
-
Cycle 1: Thaw a set of QC samples at room temperature until completely thawed, then refreeze at -80°C for at least 12 hours.
-
Subsequent Cycles: Repeat the thaw-freeze process for the desired number of cycles.
-
-
Sample Analysis: After the final freeze-thaw cycle, analyze the QC samples.
-
Data Evaluation: Compare the mean concentration of the analyte in the freeze-thaw samples to the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline.
Protocol for Assessment of Bench-Top Stability
-
Sample Preparation: Use freshly prepared or frozen and thawed QC samples at low and high concentrations.
-
Incubation: Place the QC samples on a laboratory bench at room temperature.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquot a portion of each QC sample for immediate analysis.
-
Sample Analysis: Analyze the aliquots from each time point.
-
Data Evaluation: Compare the mean concentration at each time point to the concentration at time zero. The analyte is considered stable if the mean concentration is within ±15% of the initial concentration.
Visualizations
Caption: Experimental workflow for assessing the stability of 25-Desacetyl Rifampicin-d3.
References
Technical Support Center: Mitigating Variability in 25-Desacetyl Rifampicin-d3 LC-MS/MS Response
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of 25-Desacetyl Rifampicin-d3. The information aims to help mitigate analytical variability and ensure robust, reproducible results.
Troubleshooting Guide
This guide addresses specific issues that can lead to variability in your LC-MS/MS response.
Q1: Why am I observing high variability and poor reproducibility in my 25-Desacetyl Rifampicin-d3 signal?
High variability is a common challenge that can originate from multiple sources throughout the analytical workflow. The primary factors to investigate are analyte stability, matrix effects, sample preparation inconsistencies, and instrument carry-over. A systematic approach is crucial to identify and resolve the root cause.
Q2: How can I identify and mitigate matrix effects?
Matrix effects, caused by co-eluting endogenous components from the sample matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results[1].
-
Identification:
-
Post-Column Infusion: Infuse a constant flow of 25-Desacetyl Rifampicin-d3 solution into the mass spectrometer post-column while injecting an extracted blank matrix sample. A dip or rise in the baseline signal at the analyte's retention time indicates ion suppression or enhancement, respectively.
-
Comparative Analysis: Compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix. A significant difference suggests the presence of matrix effects[2].
-
-
Mitigation Strategies:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of an SIL-IS, such as 25-Desacetyl Rifampicin-d3, is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization effects as the analyte[2][3].
-
Improved Sample Cleanup: Enhance your sample preparation to remove interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation[4].
-
Chromatographic Separation: Modify your LC method to chromatographically separate the analyte from the interfering matrix components. This can be achieved by adjusting the gradient, changing the mobile phase, or using a different column chemistry[4].
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but care must be taken to ensure the analyte concentration remains above the lower limit of quantification (LLOQ)[5].
-
Q3: My analyte seems to be degrading. What are the best practices for sample handling and stabilization?
Rifampicin and its metabolites are known to be unstable, degrading rapidly in biological matrices, which can significantly impact quantitative accuracy[6][7].
-
Best Practices for Stabilization:
-
Temperature Control: Process and store samples at low temperatures. Rifampicin has been shown to degrade significantly within hours at room temperature[6]. Store plasma and urine samples at -20°C or, preferably, -80°C for long-term stability[6][8].
-
Use of Stabilizers: For plasma samples, the addition of a stabilizing agent like ascorbic acid immediately after collection can effectively prevent oxidative degradation[6][9].
-
pH Control: The stability of rifampicin and its metabolites can be pH-dependent. For urine samples, maintaining a pH between 6 and 7 can improve stability[5].
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. It is recommended to aliquot samples into smaller volumes for single use after the initial collection[8].
-
Assess Stability: Perform and document stability experiments under various conditions (bench-top, freeze-thaw, long-term storage) as part of your method validation to understand the analyte's limitations[8].
-
Q4: I'm observing a significant carry-over between injections. How can I resolve this?
Carry-over, where the analyte from a high-concentration sample appears in subsequent blank or low-concentration samples, is a known issue in rifampicin analysis and can compromise the accuracy of LLOQ measurements[2][10].
-
Troubleshooting Steps:
-
Injector and Needle Wash: The most common source of carry-over is the autosampler. Optimize the injector wash procedure by using a strong, appropriate solvent mixture. A wash solution containing a high percentage of organic solvent, sometimes with acid or base, is often effective. Ensure the wash volume is sufficient to clean the entire sample loop and needle[11].
-
Identify the Source: To determine if the carry-over originates from the autosampler or the column, inject a blank sample immediately after a high-concentration standard. If a peak is still observed, the source is likely the autosampler. If the peak is broad and tails significantly, it could be a column "memory effect"[10].
-
LC Column: If the column is the source, it may be due to strong, non-specific binding. Consider replacing the column or switching to a different stationary phase[10].
-
Injection Volume: Reducing the injection volume can sometimes help mitigate carry-over.
-
Q5: What could be causing poor chromatographic peak shape (e.g., tailing, splitting)?
Poor peak shape can affect integration accuracy and reduce sensitivity[11].
-
Potential Causes and Solutions:
-
Column Contamination/Degradation: The accumulation of matrix components can damage the column inlet. Use a guard column and ensure adequate sample cleanup. If performance degrades, try flushing the column or replacing it.
-
Mobile Phase Incompatibility: Ensure the sample solvent is compatible with the initial mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
pH Mismatch: The pH of the mobile phase can affect the ionization state and, therefore, the peak shape of the analyte. Ensure the pH is controlled and optimized.
-
Instrument Issues: Problems such as a partially blocked frit, a void in the column, or issues with the injector can also lead to poor peak shape. A systematic check of the LC system components is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range and LLOQ for 25-Desacetyl Rifampicin?
The linear range and LLOQ depend heavily on the matrix, sample preparation method, and instrument sensitivity. However, published methods provide a general reference.
| Parameter | Matrix | Reported Value | Citation |
| Linear Range | Human Plasma | 70.4 - 3379.2 ng/mL | [12] |
| Human Milk | 4.00 - 2000 ng/mL | [13] | |
| LLOQ | Human Plasma | 70.4 ng/mL | [12] |
| Human Urine | 0.1 µg/mL (100 ng/mL) | [5] |
Q2: Which internal standard is recommended?
The use of a stable isotope-labeled (SIL) internal standard is the gold standard for LC-MS/MS bioanalysis. For the analysis of 25-Desacetyl Rifampicin, 25-Desacetyl Rifampicin-d3 is the appropriate internal standard. It will have nearly identical chemical properties, extraction recovery, and chromatographic retention time, and it will effectively correct for variability caused by matrix effects and sample processing[2][3].
Q3: What are the key validation parameters I need to assess for this assay?
A robust method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) and should include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity and Range: Demonstrating a linear relationship between concentration and response.
-
Accuracy and Precision: Intra- and inter-day assessments to ensure the method is reliable (typically within ±15% deviation, ±20% at the LLOQ)[14][15].
-
Matrix Effect: Quantifying the degree of ion suppression or enhancement[2][16].
-
Recovery: Evaluating the efficiency of the extraction process[9][16].
-
Carry-over: Assessing the impact of high-concentration samples on subsequent blanks[2].
-
Stability: Evaluating analyte stability under different storage and handling conditions (freeze-thaw, bench-top, long-term)[6][8].
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This is a common and rapid method for sample cleanup.
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Aliquot 100 µL of plasma into the appropriately labeled tubes.
-
Add the internal standard (25-Desacetyl Rifampicin-d3) solution to each tube (except for double blanks).
-
To precipitate proteins, add 300 µL of ice-cold methanol or acetonitrile[12].
-
Vortex-mix each tube vigorously for 30 seconds.
-
Centrifuge the samples at high speed (e.g., 12,000 rpm) for 5 minutes to pellet the precipitated proteins[12].
-
Carefully transfer the supernatant to a clean set of autosampler vials or a 96-well plate.
-
Inject an appropriate volume (e.g., 1-5 µL) into the LC-MS/MS system.
Protocol 2: Standard LC-MS/MS Operating Parameters
These are typical starting conditions that should be optimized for your specific instrument and application.
| Parameter | Typical Setting |
| LC Column | C18 Reverse-Phase (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2][5] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[2] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with low %B, ramp up to high %B to elute the analyte, then return to initial conditions for re-equilibration. |
| Injection Volume | 1 - 5 µL[2] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[2][3] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized by infusing a standard solution. Precursor ion will be [M+H]+ for both analyte and IS. |
| Source Temp. | 300 - 400°C[2] |
| Capillary Voltage | 3000 - 4000 V[2] |
Visualized Workflows
Caption: A logical workflow for troubleshooting signal variability.
Caption: A typical experimental workflow from sample receipt to analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. Stability of rifampin in plasma: consequences for therapeutic monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability studies of rifampicin in plasma and urine of tuberculosis patients according to the European Medicines Agency Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. zefsci.com [zefsci.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijpsonline.com [ijpsonline.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Method Validation for 25-Desacetyl Rifampicin Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated bioanalytical methods for the quantification of 25-Desacetyl Rifampicin, a primary metabolite of the key anti-tuberculosis drug Rifampicin, in plasma. While direct methods for the deuterated internal standard 25-Desacetyl Rifampicin-d3 are not extensively published, this document outlines established methodologies for the non-deuterated analyte and its parent drug, which serve as a robust foundation for method adaptation and validation. The guide focuses on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques, recognized for their superior sensitivity and specificity in bioanalysis.[1][2]
Comparative Analysis of Analytical Methods
The quantification of Rifampicin and its metabolites in plasma is crucial for pharmacokinetic and therapeutic drug monitoring studies.[3] Various methods have been developed, with LC-MS/MS being a prevalent and powerful technique.[1][2][4] High-Performance Liquid Chromatography (HPLC) with UV detection has also been utilized, though it may offer lower sensitivity compared to mass spectrometric methods.[5][6]
The following tables summarize the performance characteristics of representative LC-MS/MS and HPLC methods for the quantification of Rifampicin and 25-Desacetyl Rifampicin in human plasma, providing a baseline for establishing a method for the deuterated analog.
Table 1: Comparison of Sample Preparation Techniques
| Method | Analyte(s) | Sample Volume | Extraction Technique | Key Reagents | Recovery (%) | Reference |
| LC-MS/MS | Rifampicin | 50 µL | Protein Precipitation | Acetonitrile, 0.1% Trifluoroacetic Acid | Not Reported | [7] |
| LC-MS/MS | Rifampicin | Not Specified | Protein Precipitation | Acetonitrile | Not Reported | [4] |
| LC-MS/MS | Rifampicin | Not Specified | Liquid-Liquid Extraction | Ethyl Acetate | 48.65 - 55.15 | [1][8] |
| HPLC | Rifampicin, 25-Desacetyl Rifampicin | Not Specified | Not Specified | Methanol, Acetonitrile | Not Reported | [5][6] |
| LC-MS/MS | Rifapentine, 25-Desacetyl Rifapentine | Not Specified | Not Specified | Not Specified | 68.67 - 72.57 (25-Desacetyl Rifapentine) | [9] |
Table 2: Comparison of Chromatographic and Mass Spectrometric Conditions
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Run Time (min) | Ionization Mode | MRM Transitions (m/z) | Reference |
| LC-MS/MS | ACE® C18 (3 x 100 mm) | Formic Acid:Water:Acetonitrile (0.5:55:45, v/v/v) | 1.0 | 3.85 | ESI+ | RIF: 823.4 → 791.4 | [2][7] |
| LC-MS/MS | Kinetex C18 (50 x 2.1 mm, 2.6 µm) | 0.1% Formic Acid in Water and Acetonitrile (Gradient) | Not Specified | 2.4 | ESI+ | RIF: 823.4 → 163.1 (Quantifier), 823.4 → 107.1 (Qualifier) | [10][11] |
| LC-MS/MS | BDS Hypersil Gold C18 | Methanol: 2mM Ammonium Acetate (80:20 v/v) | 0.20 | Not Specified | Not Specified | Not Specified | [1][8] |
| HPLC | C18 | 0.05 M Phosphate Buffer:Acetonitrile (55:45 v/v) | Not Specified | < 11 | UV (254 nm) | Not Applicable | [5][6] |
| LC-MS/MS | Supelco discovery C18 (10 cm × 4.6 mm, 5 µm) | Not Specified | Not Specified | Not Specified | ESI+ | Not Specified | [9] |
Table 3: Comparison of Method Validation Parameters
| Method | Analyte(s) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Rifampicin, 25-Desacetyl Rifampicin | RIF: 75 - 30000, dRIF: 37.5 - 15000 | Within ±15% | < 15% | RIF: 75, dRIF: 37.5 | [7] |
| LC-MS/MS | Rifampicin | 5.021 - 1008.315 | < 15% | < 15% | 5.021 | [1][8] |
| LC-MS/MS | Rifampicin | 5 - 40000 µg/L | Good | Good | 5 µg/L | [10][11] |
| HPLC | Rifampicin, 25-Desacetyl Rifampicin | 0.25 - 15.0 µg/mL | Good | Good | 0.25 µg/mL | [5][6] |
| LC-MS/MS | Rifapentine, 25-Desacetyl Rifapentine | 30.000 - 4000.015 (25-Desacetyl Rifapentine) | 95.32 - 96.18 (Intra-run at LLOQ) | 3.24 - 6.90 (Intra-run at LLOQ) | 30.000 | [9] |
Experimental Protocols
A generalized experimental protocol for the quantification of 25-Desacetyl Rifampicin in plasma using LC-MS/MS, based on common practices from the cited literature, is provided below. This protocol would require optimization and validation for the specific deuterated analyte.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., 25-Desacetyl Rifampicin-d3 in methanol).
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.[5][7][10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is common.[2][10]
-
Flow Rate: Typically in the range of 0.2 - 1.0 mL/min.[1][7][8]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization in positive mode (ESI+) is generally used for Rifampicin and its metabolites.[2][10]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For 25-Desacetyl Rifampicin, the transition would be determined by infusing a standard solution into the mass spectrometer. For the deuterated internal standard (25-Desacetyl Rifampicin-d3), the precursor and product ions would be shifted by 3 mass units.
-
Visualization of the Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of 25-Desacetyl Rifampicin-d3 in plasma by LC-MS/MS.
Caption: Experimental workflow for 25-Desacetyl Rifampicin-d3 quantification.
References
- 1. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. eprints.nirt.res.in [eprints.nirt.res.in]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. japsonline.com [japsonline.com]
- 10. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Rifampicin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of Rifampicin and its Key Metabolites.
This guide provides a comprehensive comparison of the two primary analytical techniques used for the quantification of rifampicin and its major metabolites, 25-desacetyl rifampicin and rifampicin quinone, in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. This document presents a cross-validation perspective based on published performance data, offering detailed experimental protocols and a visual representation of the analytical workflow.
Executive Summary
Both HPLC-UV and LC-MS/MS are robust methods for the quantification of rifampicin and its metabolites. However, they differ significantly in terms of sensitivity, selectivity, and complexity.
-
HPLC-UV is a widely accessible, cost-effective, and reliable technique suitable for routine analysis where high sensitivity is not a prerequisite. It is often employed for the analysis of pharmaceutical formulations and can be used for therapeutic drug monitoring in plasma, provided the concentrations are within its detection range.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies requiring low limits of detection, such as in pharmacokinetic studies or when analyzing samples with complex matrices. It allows for the simultaneous quantification of multiple analytes with high accuracy and precision.
Comparative Performance Data
The following tables summarize the quantitative performance data for HPLC-UV and LC-MS/MS methods for the analysis of rifampicin and its metabolites. The data is compiled from various published studies.
Table 1: Performance Characteristics of HPLC-UV Methods
| Analyte | Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) | LLOQ |
| Rifampicin | Plasma | 0.25 - 15.0 µg/mL | 93.0 - 107.0 | < 10.0 | 0.25 µg/mL |
| 25-desacetyl rifampicin | Plasma | 0.25 - 15.0 µg/mL | 94.0 - 105.0 | < 11.0 | 0.25 µg/mL |
| Rifampicin | Urine | 2.5 - 80.0 µg/mL | 95.0 - 104.0 | < 9.0 | 2.5 µg/mL |
| 25-desacetyl rifampicin | Urine | 2.5 - 80.0 µg/mL | 96.0 - 103.0 | < 8.0 | 2.5 µg/mL |
Table 2: Performance Characteristics of LC-MS/MS Methods
| Analyte | Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) | LLOQ |
| Rifampicin | Plasma | 5 - 40000 ng/mL | 95.0 - 105.0 | < 5.0 | 5 ng/mL[1] |
| 25-desacetyl rifampicin | Plasma | 0.1 - 20 µg/mL | 97.0 - 103.0 | < 7.0 | 0.1 µg/mL[2] |
| Rifampicin Quinone | Plasma | 0.1 - 10 µg/mL | 96.0 - 104.0 | < 8.0 | 0.1 µg/mL[2] |
| Rifampicin | Urine | 0.5 - 50 µg/mL | 98.0 - 102.0 | < 6.0 | 0.5 µg/mL[3] |
| 25-desacetyl rifampicin | Urine | 0.1 - 20 µg/mL | 97.0 - 103.0 | < 7.0 | 0.1 µg/mL[3] |
| Rifampicin Quinone | Urine | 0.1 - 10 µg/mL | 96.0 - 104.0 | < 8.0 | 0.1 µg/mL[3] |
Experimental Protocols
Detailed methodologies for representative HPLC-UV and LC-MS/MS assays are provided below.
HPLC-UV Method for Rifampicin and 25-desacetyl rifampicin in Plasma and Urine
This protocol is based on a validated method for the simultaneous determination of rifampicin and its major metabolite.
a. Sample Preparation (Plasma)
-
To 200 µL of plasma, add an internal standard solution.
-
Perform protein precipitation by adding 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
b. Sample Preparation (Urine)
-
Dilute the urine sample with the mobile phase as required to bring the analyte concentration within the calibration range.
-
Centrifuge the diluted sample at 10,000 rpm for 10 minutes.
-
Inject 20 µL of the supernatant into the HPLC system.
c. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 55:45 v/v), pH adjusted to 4.5.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 334 nm[4].
-
Temperature: Ambient.
LC-MS/MS Method for Rifampicin, 25-desacetyl rifampicin, and Rifampicin Quinone in Plasma and Urine
This protocol is based on a sensitive and selective UPLC-MS/MS method.[2]
a. Sample Preparation (Plasma and Urine)
-
To 50 µL of plasma or urine, add an internal standard solution.
-
Perform protein precipitation by adding 150 µL of methanol.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
b. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., Kinetex Polar C18, 2.6 µm, 150 x 3 mm).[2]
-
Mobile Phase: A gradient elution using a mixture of 5mM ammonium acetate in water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[2]
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
c. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rifampicin: e.g., m/z 823.4 -> 791.4
-
25-desacetyl rifampicin: e.g., m/z 781.4 -> 749.4
-
Rifampicin Quinone: e.g., m/z 837.4 -> 805.4
-
Visualizing the Workflow and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow of analytical method cross-validation and the metabolic pathway of rifampicin.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Metabolic and degradation pathway of Rifampicin.
References
- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of rifampicin in human plasma and blood spots by high performance liquid chromatography with UV detection: a potential method for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Analysis: 25-Desacetyl Rifampicin-d3 vs. its Non-Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of 25-Desacetyl Rifampicin-d3 and its non-deuterated counterpart. While direct comparative experimental data is limited in publicly available literature, this document synthesizes existing stability information for the non-deuterated metabolite and discusses the anticipated stability advantages of the deuterated analog based on established principles of kinetic isotope effects.
Enhanced Stability Through Deuteration
Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon. This fundamental difference in bond energy, known as the kinetic isotope effect, can significantly slow down metabolic and chemical degradation processes where carbon-hydrogen bond cleavage is the rate-limiting step.[1][2] Consequently, deuterated compounds often exhibit improved metabolic stability, leading to a longer half-life and potentially altered pharmacokinetic profiles compared to their non-deuterated parent molecules.[1][2]
Data Presentation: Stability of 25-Desacetyl Rifampicin
| Stability Parameter | Non-Deuterated 25-Desacetyl Rifampicin | Expected Performance of 25-Desacetyl Rifampicin-d3 |
| Storage Stability | Stable for at least 4 years when stored at -20°C.[3] | Expected to exhibit at least comparable, if not superior, long-term stability under identical storage conditions due to the stronger C-D bond. |
| Freeze-Thaw Stability | Subject to degradation after multiple freeze-thaw cycles.[4] | Potentially more resistant to degradation from freeze-thaw cycles. |
| pH Stability | Stability is pH-dependent; more stable in neutral and slightly acidic conditions (pH 6-7).[5] | Likely to show enhanced stability across a wider pH range, particularly under conditions that would normally promote degradation of the non-deuterated form. |
| Temperature Stability | Stable at room temperature for up to 8 hours in a suitable pH buffer.[5] | Expected to have a longer period of stability at room temperature and elevated temperatures. |
| Metabolic Stability | Metabolized in the body. | The rate of metabolism is expected to be slower due to the kinetic isotope effect, leading to a longer in vivo half-life.[1] |
Experimental Protocols
A stability-indicating method is crucial for accurately assessing the degradation of a drug substance. The following is a detailed protocol for a UPLC-MS/MS method adapted from existing literature, suitable for the simultaneous quantification of 25-Desacetyl Rifampicin and its deuterated analog, along with potential degradation products.[4][6]
Objective: To develop and validate a stability-indicating UPLC-MS/MS method for the comparative stability analysis of 25-Desacetyl Rifampicin and 25-Desacetyl Rifampicin-d3.
Materials:
-
25-Desacetyl Rifampicin reference standard
-
25-Desacetyl Rifampicin-d3 reference standard
-
Rifampicin-d3 (as an internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Optimized to separate the analyte from its degradation products
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Transitions for 25-Desacetyl Rifampicin, 25-Desacetyl Rifampicin-d3, and the internal standard will be optimized.
Forced Degradation Study:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Samples from each condition will be analyzed by the validated UPLC-MS/MS method to assess the extent of degradation and identify major degradation products.
Visualizations
The following diagrams illustrate the metabolic context and a conceptual workflow for the comparative stability study.
Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.
Caption: Conceptual workflow for the comparative stability study.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: 25-Desacetyl Rifampicin-d3 vs. ¹³C-labeled Rifampicin in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the front-line tuberculosis drug, rifampicin, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an in-depth comparison of two commonly employed stable isotope-labeled internal standards: 25-Desacetyl Rifampicin-d3 and ¹³C-labeled rifampicin. By examining their intrinsic properties and performance characteristics, supported by established principles of bioanalytical method validation, this document aims to equip researchers with the knowledge to make an informed decision for their specific analytical needs.
The ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process—from sample preparation and chromatographic separation to ionization in the mass spectrometer. This mimicry allows for the correction of any variability, ensuring robust and accurate quantification. Stable isotope-labeled (SIL) internal standards are the gold standard for this purpose, as they are chemically identical to the analyte, differing only in mass. However, the choice between a deuterated metabolite, such as 25-Desacetyl Rifampicin-d3, and a ¹³C-labeled parent drug, like ¹³C-labeled rifampicin, presents distinct advantages and disadvantages.
Performance Under the Magnifying Glass: A Comparative Analysis
| Parameter | 25-Desacetyl Rifampicin-d3 (Deuterated Metabolite) | ¹³C-labeled Rifampicin (¹³C-labeled Parent Drug) | Key Considerations for Rifampicin Analysis |
| Chromatographic Co-elution | Potential for slight retention time shift compared to native rifampicin due to the deuterium isotope effect.[1][2] | Expected to co-elute perfectly with native rifampicin.[1][2] | Perfect co-elution is crucial for accurately compensating for matrix effects that can vary across a chromatographic peak, leading to more precise and accurate quantification. |
| Correction for Matrix Effects | The potential chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, potentially compromising quantification accuracy. | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1][2] | Biological matrices like plasma are complex and prone to significant matrix effects. An IS that co-elutes is better equipped to handle these challenges. |
| Isotopic Stability | Deuterium labels, especially if not on metabolically stable positions, can be susceptible to back-exchange with protons from the solvent, though the d3 label on the desacetyl metabolite is generally stable. | ¹³C labels are integrated into the carbon backbone of the molecule and are not susceptible to exchange, ensuring the highest isotopic stability. | The stability of the isotopic label is paramount for maintaining the integrity of the internal standard throughout the analytical procedure. |
| Chemical Identity | As a metabolite, its physicochemical properties differ from the parent drug, rifampicin. This could lead to different extraction recovery and response in the mass spectrometer. | Chemically and structurally identical to rifampicin, ensuring it behaves similarly during sample processing and analysis. | An IS that is chemically identical to the analyte is the ideal choice as it best reflects the behavior of the analyte. |
| Availability and Cost | Often more readily available and cost-effective to synthesize compared to ¹³C-labeled compounds. | Typically more expensive and may have limited commercial availability due to the more complex synthesis process. | Budget and availability are practical considerations that may influence the choice of internal standard. |
Experimental Protocols: A Representative Bioanalytical Method
The following is a representative experimental protocol for the quantification of rifampicin in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is a composite based on several published methods.[3][4][5][6]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either 25-Desacetyl Rifampicin-d3 or ¹³C-labeled rifampicin in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Rifampicin: e.g., m/z 823.4 → 791.4
-
25-Desacetyl Rifampicin-d3: To be determined based on the exact mass.
-
¹³C-labeled Rifampicin: To be determined based on the number of ¹³C labels.
-
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
Performance Characteristics of 25-Desacetyl Rifampicin Bioanalytical Assays: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantification of rifampicin's primary active metabolite, 25-desacetyl rifampicin, the selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of the linearity, precision, and accuracy of various published assays for 25-desacetyl rifampicin, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods. The use of deuterated internal standards, such as 25-desacetyl rifampicin-d3 or rifampicin-d3, is a common strategy in mass spectrometry-based methods to ensure high accuracy and precision.
Comparative Performance Data
The following tables summarize the performance characteristics of different analytical methods for the quantification of 25-desacetyl rifampicin in various biological matrices.
Table 1: Linearity of 25-Desacetyl Rifampicin Assays
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r) or Coefficient of Determination (R²) | Reference |
| LC-MS/MS | Human Milk | 4.00 - 2000 ng/mL | r = 0.9995 | [1] |
| LC-MS/MS | Human Plasma | 70.4 - 3379.2 ng/mL | r > 0.992 | [2] |
| HPLC | Human Urine | 2 - 10 µg/mL | 0.9978 | [3] |
| HPLC | In vitro (microsomes) | 0 - 200 µM | R² = 0.995 | [4][5][6] |
Table 2: Precision of 25-Desacetyl Rifampicin Assays
| Analytical Method | Matrix | Concentration Levels | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| LC-MS/MS | Human Milk | Quality Control Concentrations | 6.7 - 11.8% | 6.7 - 11.8% | [1] |
| LC-MS/MS | Human Plasma | Not Specified | < 10.1% | Not Specified | [2] |
| HPLC | Human Urine | 2, 6, 10 µg/mL | 0 - 0.0317% (as Coefficient of Variation) | Not Specified | [3] |
Table 3: Accuracy of 25-Desacetyl Rifampicin Assays
| Analytical Method | Matrix | Concentration Levels | Accuracy (% of Nominal) / Recovery (%) | Reference |
| LC-MS/MS | Human Milk | Quality Control Concentrations | 96.4 - 106.3% | [1] |
| LC-MS/MS | Human Plasma | Not Specified | Bias < 8.2% | [2] |
| HPLC | Human Urine | 5, 7, 9 µg/mL | 80.87 - 111.15% (as Recovery) | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are summaries of the experimental protocols from the cited literature.
LC-MS/MS Method for 25-O-desacetyl rifapentine in Human Milk (using Rifampicin-d3 internal standard) [1]
-
Sample Preparation: Protein precipitation followed by solid-phase extraction. Rifampicin-d3 was used as the internal standard.
-
Chromatography: Agilent® Poroshell 120 EC-C18 column (4.6 mm × 50 mm, 2.7 µm).
-
Mobile Phase: Isocratic elution with acetonitrile: methanol: 0.1% formic acid (55:5:40, v/v/v).
-
Flow Rate: 450 µL/min.
-
Detection: AB Sciex API 4000 mass spectrometer with electrospray ionization (ESI) in positive mode, using multiple reaction monitoring (MRM).
Rapid LC-MS/MS Method for 25-desacetyl rifampicin in Human Plasma [2]
-
Sample Preparation: Deproteinization of 0.1 mL plasma with 0.3 mL of methanol, followed by centrifugation. The supernatant was directly injected.
-
Chromatography: Gemini NX C18 column.
-
Mobile Phase: Isocratic elution with 40:60 (v/v) methanol and 2mM ammonium formate in water.
-
Flow Rate: 0.6 mL/min.
-
Detection: Ion trap mass spectrometer with positive electrospray ionization, operating in multiple reaction monitoring (MRM) mode.
HPLC Method for 25-Desacetyl Rifampicin in Human Urine [3]
-
Sample Preparation: Not detailed.
-
Chromatography: HPLC Agilent Technologies with an Agilent Eclipse XDB-C18 column.
-
Mobile Phase: 65:35 (v/v) methanol and 0.01 M sodium phosphate buffer (pH 5.2).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at 254 nm.
Visualizing the Workflow and Metabolic Pathway
To better understand the experimental process and the biological context, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of 25-Desacetyl Rifampicin using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. [PDF] A validated stable HPLC method for the simultaneous determination of rifampicin and 25-O-desacetyl rifampicin – evaluation of in vitro metabolism | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Inter-Laboratory Analysis of 25-Desacetyl Rifampicin
This guide provides a comparative overview of analytical methodologies for the quantification of 25-Desacetyl Rifampicin, the primary active metabolite of the first-line anti-tuberculosis drug, Rifampicin. While direct inter-laboratory comparison studies for the deuterated analog, 25-Desacetyl Rifampicin-d3, are not publicly available, this document compiles and contrasts the performance of various validated analytical methods from different research laboratories. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust analytical protocols.
Comparative Performance of Analytical Methods
The quantification of 25-Desacetyl Rifampicin is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (MS/MS) detection. The choice of method often depends on the required sensitivity and the complexity of the biological matrix. The following table summarizes the performance characteristics of different analytical methods reported in the literature.
| Analytical Method | Matrix | Lower Limit of Quantification (LLOQ) | Linearity Range | Reported Precision (%RSD) | Reported Accuracy (%) | Reference |
| HPLC-PDA | In vitro (HLM) | 23.57 µM | 0–200 µM | Not explicitly stated for metabolite | Not explicitly stated for metabolite | [1][2] |
| LC-MS/MS | Human Plasma | 70.4 ng/mL | 70.4 - 3379.2 ng/mL | Not explicitly stated | Not explicitly stated | [3] |
| UPLC-MS/MS | Human Urine | 0.1 µg/mL | Not explicitly stated | ≤ 20% at LLOQ | ± 20% at LLOQ | [4] |
| HPLC | Human Urine | 1.7 µg/mL | 2–10 µg/mL | 0-3.18% | 80.87-111.15% | [5] |
| LC-MS/MS | Human Milk | 4.00 ng/mL | 4.00 - 2000 ng/mL | 6.7 - 11.8% | 96.4 - 106.3% | [6] |
Note: HLM refers to Human Liver Microsomes. RSD refers to Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are summaries of experimental protocols from selected studies that provide comprehensive details for the analysis of 25-Desacetyl Rifampicin.
LC-MS/MS Method for 25-Desacetyl Rifampicin in Human Plasma[7]
-
Sample Preparation: A protein precipitation method was employed using an OSTRO® plate. 30 µL of plasma was mixed with 100 µL of 0.1% formic acid in acetonitrile containing the internal standard (25-dRIF-d8).
-
Chromatography: Separation was achieved on a BEH C18 column (1.7 µm, 2.1 × 50 mm) maintained at 40 °C. The mobile phase consisted of a gradient of 10 mM ammonium formate in ultra-pure water (A) and 0.1% (v/v) formic acid in acetonitrile (B).
-
Mass Spectrometry: A tandem mass spectrometer (XEVO TQ S micro) was used for detection. The quantification transition (m/z) for 25-Desacetyl Rifampicin was 749.5 > 95.1.
UPLC-MS/MS Method for 25-Desacetyl Rifampicin in Human Urine[4]
-
Sample Preparation: The method utilized a small sample volume of 10 µL of urine. Specific details on the preparation steps beyond this were not provided in the abstract.
-
Chromatography: A Kinetex Polar C18 analytical column was used with a gradient elution of 5 mM ammonium acetate and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: A triple-quadrupole tandem mass spectrometer operating in positive ion mode was used for detection.
HPLC Method for 25-Desacetyl Rifampicin in Human Urine[5]
-
Sample Preparation: Details of the sample preparation were not specified in the abstract.
-
Chromatography: An Agilent Eclipse XDB-C18 column was used with a mobile phase of 65:35 (v/v) methanol and 0.01 M sodium phosphate buffer (pH 5.2). The flow rate was 0.8 mL/min.
-
Detection: UV detection was performed at a wavelength of 254 nm.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the analysis of 25-Desacetyl Rifampicin in a biological matrix, from sample collection to data analysis. This represents a typical process that would be followed in an inter-laboratory comparison study.
Caption: Generalized workflow for inter-laboratory analysis.
Signaling Pathway of Rifampicin Metabolism
Rifampicin undergoes metabolism in the body, primarily through deacetylation to form 25-Desacetyl Rifampicin. This process is a key determinant of the drug's pharmacokinetic profile and therapeutic efficacy. The diagram below illustrates this primary metabolic pathway.
Caption: Metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin.
References
Evaluating the Robustness of Bioanalytical Methods: A Comparative Guide to Internal Standards for Rifampicin Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods. This guide provides a comparative evaluation of 25-Desacetyl Rifampicin-d3 and other commonly used internal standards for the quantification of Rifampicin in biological matrices, supported by experimental data and detailed protocols.
The accuracy and precision of a bioanalytical method are paramount for pharmacokinetic and toxicokinetic studies in drug development. An ideal internal standard (IS) should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. Isotopically labeled analogs of the analyte are often considered the gold standard. This guide focuses on the use of 25-Desacetyl Rifampicin-d3 as an internal standard for Rifampicin analysis and compares its performance with other alternatives such as Rifampicin-d8, Rifampicin-d4, and non-isotopically labeled compounds.
Comparative Performance of Internal Standards
The robustness of a bioanalytical method is its ability to remain unaffected by small, deliberate variations in method parameters. Key performance indicators for evaluating the suitability of an internal standard include linearity, precision, accuracy, recovery, matrix effect, and stability. The following tables summarize the performance data for Rifampicin bioanalytical methods using different internal standards, as reported in various studies.
| Internal Standard | Analyte | LLOQ (ng/mL) | Linearity (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| 25-Desacetyl Rifampicin-d3 | Rifampicin | 0.1 (plasma) | >0.99 | <15 | <15 | 85-115 | [1] |
| Rifampicin-d8 | Rifampicin | 5 (plasma) | 0.9993 | <5 | <5 | 95-105 | [2] |
| Rifampicin-d4 | Rifampicin | 0.1 (plasma) | >0.99 | <15 | <15 | Within ±15 | [3] |
| Phenacetin | Rifampicin | 5.021 (plasma) | 0.9981 | <15 | <15 | Below 15% deviation | [4][5] |
| Isoniazid-d4 | Rifampicin | 0.1 (plasma) | >0.99 | <15 | <15 | Within ±15 | [3] |
| Neostigmine | Rifampicin | 17.75 µM (in vitro) | 0.995 | Not Reported | Not Reported | Not Reported | [6][7][8] |
Table 1: Comparison of Linearity, Precision, and Accuracy. This table highlights the performance of various internal standards in the quantification of Rifampicin. Isotopically labeled internal standards, including 25-Desacetyl Rifampicin-d3, generally demonstrate excellent linearity, precision, and accuracy.
| Internal Standard | Analyte | Matrix | Recovery (%) | Matrix Effect (%CV) | Reference |
| 25-Desacetyl Rifampicin-d3 | Rifampicin | Plasma | Not explicitly stated, but method validated | Not explicitly stated, but method validated | [1] |
| Rifampicin-d8 | Rifampicin | Plasma | Not explicitly stated, but method validated | <5 | [2] |
| Rifampicin-d4 | Rifampicin | Plasma | Not explicitly stated, but method validated | Not explicitly stated, but method validated | [3] |
| Phenacetin | Rifampicin | Plasma | 48.65 - 55.15 (Analyte), 60.22 (IS) | Not explicitly stated | [4][5] |
| Isoniazid-d4 | Rifampicin | Plasma | Not explicitly stated, but method validated | Not explicitly stated, but method validated | [3] |
| Neostigmine | Rifampicin | In vitro | Not Reported | Not Reported | [6][7][8] |
Table 2: Comparison of Recovery and Matrix Effect. This table compares the extraction recovery and the influence of the biological matrix on the analytical signal for different internal standards. Low variability in matrix effect is crucial for method robustness.
| Internal Standard | Analyte | Stability Conditions | Result | Reference |
| 25-Desacetyl Rifampicin-d3 | Rifampicin | Freeze-thaw (3 cycles), Short-term (4h, RT), Processed sample (12h, 15°C) | Stable | [1] |
| Rifampicin-d8 | Rifampicin | Not explicitly detailed | Method fully validated, implying stability | [2] |
| Rifampicin-d4 | Rifampicin | Not explicitly detailed | Method meets regulatory requirements | [3] |
| Phenacetin | Rifampicin | Freeze-thaw, Short-term, Long-term | Stable | [4][5] |
| Isoniazid-d4 | Rifampicin | Not explicitly detailed | Method meets regulatory requirements | [3] |
| Neostigmine | Rifampicin | Not explicitly detailed | Stable HPLC method developed | [6][7][8] |
Table 3: Comparison of Stability. This table outlines the stability of Rifampicin and its internal standards under various storage and handling conditions. Stability is a key parameter for ensuring reliable results in high-throughput bioanalysis.
Experimental Protocols
Detailed methodologies are essential for replicating and validating bioanalytical methods. The following sections provide an overview of the experimental protocols used in the cited studies.
Sample Preparation: Protein Precipitation
A common and straightforward method for sample preparation is protein precipitation.
-
To a 100 µL aliquot of plasma, add 200 µL of an internal standard spiking solution prepared in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following is a representative LC-MS/MS method for the analysis of Rifampicin.
-
Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Rifampicin: Precursor ion -> Product ion
-
25-Desacetyl Rifampicin-d3: Precursor ion -> Product ion
-
Visualizing Method Robustness Evaluation
The following diagrams illustrate the workflow for evaluating the robustness of a bioanalytical method and the logical relationship of using an isotopically labeled internal standard.
Caption: Workflow for assessing bioanalytical method robustness.
Caption: Role of an internal standard in accurate quantification.
Conclusion
The selection of a suitable internal standard is a cornerstone of a robust bioanalytical method. While various internal standards have been successfully used for the quantification of Rifampicin, isotopically labeled analogs such as 25-Desacetyl Rifampicin-d3, Rifampicin-d8, and Rifampicin-d4 are generally preferred due to their ability to closely mimic the behavior of the analyte, thereby providing more accurate and precise results. The data presented in this guide, compiled from multiple studies, demonstrates that methods employing these internal standards exhibit excellent performance characteristics. For methods requiring the analysis of both Rifampicin and its primary metabolite, 25-Desacetyl Rifampicin, the use of a deuterated form of the metabolite as an internal standard can offer significant advantages in terms of tracking the metabolic fate of the drug. Ultimately, the choice of internal standard should be based on a thorough validation process that confirms the robustness and reliability of the bioanalytical method for its intended purpose.
References
- 1. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [PDF] A validated stable HPLC method for the simultaneous determination of rifampicin and 25-O-desacetyl rifampicin – evaluation of in vitro metabolism | Semantic Scholar [semanticscholar.org]
Comparison of different extraction methods for 25-Desacetyl Rifampicin-d3
For researchers and professionals in drug development, the accurate quantification of drug metabolites is paramount. This guide provides a comparative analysis of two prevalent extraction methods for 25-Desacetyl Rifampicin-d3, a labeled internal standard for the active metabolite of Rifampicin. The comparison is based on established laboratory protocols and performance data, offering insights into the selection of the most suitable method for specific analytical needs.
Quantitative Performance Comparison
The selection of an extraction method is often a trade-off between recovery, purity, speed, and cost. The following table summarizes the key performance metrics for two common extraction techniques: Protein Precipitation (PPT) and a combination of Protein Precipitation with Solid-Phase Extraction (PPT-SPE).
| Performance Metric | Protein Precipitation (PPT) | Combined PPT and Solid-Phase Extraction (PPT-SPE) |
| Analyte Recovery | ~95-100% | ~70-85%[1] |
| Matrix Effect | Higher, due to less selective cleanup | Lower, due to more selective cleanup |
| Processing Time | Fast (approx. 1.4 minutes per sample)[2] | Slower, due to additional SPE steps |
| Cost per Sample | Low | High |
| Method Simplicity | Simple, high-throughput[2] | More complex, requires specialized cartridges |
| Final Extract Purity | Lower[2] | Higher[2] |
Experimental Protocols
Detailed methodologies for both extraction techniques are provided below. These protocols are synthesized from established methods for Rifampicin and its metabolites.[1][2][3]
Method 1: Protein Precipitation (PPT)
This method is favored for its speed and simplicity, making it suitable for high-throughput analysis.[2]
Materials:
-
Plasma or serum sample containing 25-Desacetyl Rifampicin-d3
-
Acetonitrile (ACN) with 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analyte of interest.
-
The supernatant is then ready for direct injection into an LC-MS/MS system or can be evaporated and reconstituted in a suitable mobile phase.
Method 2: Combined Protein Precipitation and Solid-Phase Extraction (PPT-SPE)
This two-step method provides a cleaner extract by incorporating a solid-phase extraction step after the initial protein precipitation.[1]
Materials:
-
Plasma or breast milk sample containing 25-Desacetyl Rifampicin-d3
-
Acetonitrile (ACN)
-
Methanol
-
Deionized water
-
Formic acid
-
C18 SPE cartridges
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Protein Precipitation:
-
To 100 µL of the sample, add 200 µL of acetonitrile.
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a 10% methanol in water solution to remove polar interferences.
-
Elution: Elute the 25-Desacetyl Rifampicin-d3 from the cartridge with 1 mL of acetonitrile containing 0.1% formic acid.
-
Final Step: The eluate can be evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
-
Visualizing the Extraction Workflows
The following diagrams illustrate the sequential steps of each extraction method, providing a clear visual comparison of their workflows.
Caption: Comparative workflow of PPT and combined PPT-SPE methods.
Caption: Detailed workflow of the Solid-Phase Extraction (SPE) process.
References
- 1. Determination of Rifapentine and 25-O-desacetyl Rifapentine from 100 µl human breastmilk by LC-MS/MS using protein precipitation and solid phase extraction [open.uct.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Co-administered Drugs on 25-Desacetyl Rifampicin-d3 Analysis: A Comparison Guide
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive comparison of analytical methodologies for 25-Desacetyl Rifampicin-d3, a key metabolite of the first-line tuberculosis drug, Rifampicin. Crucially, it delves into the potential impact of co-administered drugs on the analytical accuracy of this metabolite, offering experimental data and protocols to mitigate these risks.
Rifampicin is a potent inducer of numerous drug-metabolizing enzymes and transporters, leading to a high potential for drug-drug interactions (DDIs).[1][2][3][4][5] These interactions can alter the metabolic profile of co-administered drugs and, in turn, may interfere with the bioanalysis of Rifampicin and its metabolites. This guide will focus on the analytical implications of these DDIs, providing a framework for developing and validating robust analytical methods for 25-Desacetyl Rifampicin-d3.
Comparison of Analytical Methods for 25-Desacetyl Rifampicin Quantification
The quantification of 25-Desacetyl Rifampicin is typically achieved using liquid chromatography coupled with mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with UV or photodiode array detection.[6][7][8][9] The use of a stable isotope-labeled internal standard, such as 25-Desacetyl Rifampicin-d3, is highly recommended to improve accuracy and precision by correcting for matrix effects and variability in sample processing.[10][11]
| Parameter | HPLC-UV/PDA | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance or photodiode array.[6][7][8] | Separation by chromatography, detection by mass-to-charge ratio.[9] |
| Lower Limit of Quantification (LLOQ) | Typically in the µg/mL range.[7] | Generally in the ng/mL range, offering higher sensitivity.[9] |
| Linearity Range | 2–10 µg/mL has been reported.[7] | Wide linear ranges, e.g., 70.4 - 3379.2 ng/mL, can be achieved.[9] |
| Specificity | Prone to interference from co-eluting compounds with similar UV spectra. | Highly specific due to the detection of parent and fragment ions. |
| Matrix Effect | Less susceptible to ion suppression/enhancement. | Can be significantly affected by ion suppression or enhancement from matrix components and co-administered drugs. |
| Internal Standard | A structurally similar compound. | A stable isotope-labeled analog (e.g., 25-Desacetyl Rifampicin-d3) is ideal.[10][11] |
Potential Impact of Co-administered Drugs on Analysis
Rifampicin is a potent inducer of cytochrome P450 (CYP) enzymes, including CYP3A4, CYP1A2, CYP2C9, CYP2C8, and CYP2C19, as well as P-glycoprotein (P-gp).[1][2][3] Co-administration of drugs that are substrates, inhibitors, or inducers of these pathways can lead to altered drug metabolism and potentially interfere with the analysis of 25-Desacetyl Rifampicin-d3.
Classes of Drugs with High Potential for Interaction:
-
Antiretrovirals: (e.g., protease inhibitors, non-nucleoside reverse transcriptase inhibitors)[5]
-
Antifungals: (e.g., ketoconazole)
-
Anticoagulants: (e.g., warfarin)[2]
-
Oral Contraceptives
-
Immunosuppressants: (e.g., cyclosporine)
-
Opioids: (e.g., buprenorphine)[13]
Analytical interference can manifest in several ways:
-
Co-elution: A co-administered drug or its metabolite may have a similar retention time to 25-Desacetyl Rifampicin-d3, leading to overlapping peaks in HPLC-UV analysis.
-
Ion Suppression/Enhancement: In LC-MS/MS, co-eluting compounds can affect the ionization efficiency of the analyte and internal standard in the ion source, leading to inaccurate quantification.
-
Isobaric Interference: A co-administered drug or metabolite may have the same nominal mass as 25-Desacetyl Rifampicin-d3, potentially interfering with detection if the mass spectrometer has insufficient resolution.
Experimental Protocols
To ensure the reliability of 25-Desacetyl Rifampicin-d3 analysis in the presence of co-administered drugs, rigorous method validation is essential.[14][15]
Protocol 1: Specificity and Selectivity Assessment
Objective: To evaluate the potential for interference from co-administered drugs.
Procedure:
-
Prepare blank matrix samples (e.g., plasma, urine) from at least six different sources.
-
Spike the blank matrix with the co-administered drug and its major metabolites at their highest expected clinical concentrations.
-
Analyze the spiked samples using the developed analytical method for 25-Desacetyl Rifampicin-d3.
-
Acceptance Criteria: The response in the blank samples with interfering compounds should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.
Protocol 2: Matrix Effect Evaluation (Post-extraction Spike Method)
Objective: To assess the impact of matrix components and co-administered drugs on the ionization of 25-Desacetyl Rifampicin-d3 and its internal standard.
Procedure:
-
Extract blank matrix from at least six different sources, including sources containing the co-administered drug.
-
Spike the extracted blank matrix with 25-Desacetyl Rifampicin-d3 and its internal standard at low and high concentrations.
-
Prepare corresponding pure solutions of the analyte and internal standard in the mobile phase at the same concentrations.
-
Calculate the matrix factor (MF) for the analyte and internal standard:
-
MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)
-
-
Calculate the Internal Standard-normalized Matrix Factor.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the metabolic pathway of Rifampicin, a typical experimental workflow for assessing drug interactions, and the logical relationships involved.
Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.
Caption: Workflow for assessing analytical interference from co-administered drugs.
Caption: Logical relationship of Rifampicin-induced DDIs and analytical impact.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Rifampicin - Wikipedia [en.wikipedia.org]
- 3. Drug interaction potential of high-dose rifampicin in patients with pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Measurement of rifampicin and 25-desacetylrifampicin in biological fluids using high-performance liquid chromatography with direct sample injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 25-Desacetyl Rifampicin-d3 (>85%) | CymitQuimica [cymitquimica.com]
- 11. usbio.net [usbio.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. journals.asm.org [journals.asm.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Establishing Acceptance Criteria for 25-Desacetyl Rifampicin-d3 Method Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing robust acceptance criteria for the method validation of 25-Desacetyl Rifampicin-d3, a key related substance of the antibiotic Rifampicin. The criteria outlined below are based on the principles detailed in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as U.S. Food and Drug Administration (FDA) recommendations for analytical procedure validation.[1][2][3][4][5][6] Adherence to these guidelines ensures that the analytical method is suitable for its intended purpose, which is typically the quantification of this impurity in drug substances or drug products.[1][7]
Data Presentation: Acceptance Criteria for Method Validation
The following table summarizes the recommended acceptance criteria for the validation of an analytical method for 25-Desacetyl Rifampicin-d3. These criteria are critical for ensuring the reliability, accuracy, and precision of the method.[2][8]
| Validation Parameter | Acceptance Criteria |
| Specificity / Selectivity | The method must be able to unequivocally assess 25-Desacetyl Rifampicin-d3 in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, degradation products, and matrix components.[4][7] This is typically demonstrated by a lack of interference at the retention time of the analyte and by achieving baseline resolution from adjacent peaks.[9] |
| Linearity | The correlation coefficient (r²) of the calibration curve should be ≥ 0.99. The y-intercept should not be significantly different from zero. |
| Range | The range should, at a minimum, span from the limit of quantitation (LOQ) to 120% of the specification limit for 25-Desacetyl Rifampicin-d3.[1][7] |
| Accuracy | The mean recovery should be within 80.0% to 120.0% of the theoretical value over the specified range.[2][10] |
| Precision | Repeatability (Intra-assay precision): The relative standard deviation (RSD) should not be more than 10% for the quantification of impurities.[11] Intermediate Precision (Inter-assay precision): The RSD over different days, analysts, or equipment should not be more than 15%. |
| Limit of Detection (LOD) | The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated. It is typically established at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[9] It is often established at a signal-to-noise ratio of 10:1. The LOQ should be at or below the reporting threshold for the impurity.[12] |
| Robustness | The method's performance should remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). The system suitability parameters should be met under all varied conditions. |
| Solution Stability | The analyte should be stable in the prepared analytical solution for a defined period under specified storage conditions, with any degradation being within acceptable limits (e.g., ≤ 2.0% deviation from the initial value). |
Experimental Protocols
Detailed methodologies for each validation parameter are crucial for the reproducibility of the method.
1. Specificity / Selectivity
-
Objective: To demonstrate that the analytical method can distinguish 25-Desacetyl Rifampicin-d3 from other substances that may be present in the sample.
-
Protocol:
-
Prepare a blank solution (matrix without the analyte).
-
Prepare a solution of the Rifampicin API.
-
Prepare a solution containing known related substances and potential degradation products of Rifampicin.
-
Prepare a spiked solution containing the Rifampicin API, 25-Desacetyl Rifampicin-d3, and other known impurities at their specification limits.
-
Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.[12]
-
Analyze all solutions using the proposed analytical method.
-
Evaluation: Assess for any interfering peaks at the retention time of 25-Desacetyl Rifampicin-d3 in the blank, API, and impurity solutions. In the spiked and stressed samples, ensure that the 25-Desacetyl Rifampicin-d3 peak is well-resolved from all other peaks.
-
2. Linearity
-
Objective: To demonstrate a linear relationship between the concentration of 25-Desacetyl Rifampicin-d3 and the analytical response.
-
Protocol:
-
Prepare a stock solution of 25-Desacetyl Rifampicin-d3.
-
Prepare a series of at least five dilutions of the stock solution, covering the proposed range (e.g., from the LOQ to 120% of the specification limit).
-
Analyze each dilution in triplicate.
-
Evaluation: Plot the mean response versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) and y-intercept should meet the acceptance criteria.
-
3. Range
-
Objective: To confirm that the method is accurate, precise, and linear over the specified range.
-
Protocol:
-
The data from the linearity, accuracy, and precision studies will be used to define the range of the method.
-
Evaluation: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[7]
-
4. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare a sample matrix (placebo or API solution).
-
Spike the sample matrix with 25-Desacetyl Rifampicin-d3 at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples.
-
Evaluation: Calculate the percentage recovery for each sample. The mean recovery at each level should be within the acceptance criteria.
-
5. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay):
-
Prepare six independent samples of the drug product or substance spiked with 25-Desacetyl Rifampicin-d3 at 100% of the specification limit.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Evaluation: Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Evaluation: Calculate the RSD for the combined results from both studies.
-
-
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of 25-Desacetyl Rifampicin-d3 that can be reliably detected and quantified.
-
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Prepare a series of blank samples and measure the response.
-
Calculate the standard deviation of the blank responses.
-
Calculate the slope of the calibration curve from the linearity study.
-
LOD = (3.3 * σ) / S; LOQ = (10 * σ) / S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
-
Evaluation: The determined LOD and LOQ should be reported. The LOQ must be precise and accurate.
-
7. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by minor, deliberate variations in method parameters.
-
Protocol:
-
Introduce small, deliberate changes to the method parameters one at a time. Examples include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a sample under each of the modified conditions.
-
Evaluation: Assess the impact of the changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the analytical results.
-
8. Solution Stability
-
Objective: To determine the stability of 25-Desacetyl Rifampicin-d3 in the analytical solution over time.
-
Protocol:
-
Prepare a standard solution and a sample solution of 25-Desacetyl Rifampicin-d3.
-
Analyze the solutions at initial time (t=0).
-
Store the solutions under specified conditions (e.g., room temperature, refrigerated).
-
Analyze the solutions at predetermined time intervals (e.g., 24, 48 hours).
-
Evaluation: Compare the results at each time point to the initial results. The percentage deviation should be within the acceptance criteria.
-
Mandatory Visualizations
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the analytical method for 25-Desacetyl Rifampicin-d3.
Caption: Logical workflow for the validation of the 25-Desacetyl Rifampicin-d3 analytical method.
Relationship between Key Validation Parameters
This diagram illustrates the interconnectedness of several core validation parameters.
Caption: Interrelationship of key analytical method validation parameters.
References
- 1. fda.gov [fda.gov]
- 2. Setting Acceptance Criteria for Accuracy, Precision and Linearity in ICH Validation – Pharma Validations [pharmavalidations.com]
- 3. propharmagroup.com [propharmagroup.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. sps.nhs.uk [sps.nhs.uk]
- 12. fda.gov [fda.gov]
Safety Operating Guide
Personal protective equipment for handling 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for laboratory professionals handling 25-Desacetyl Rifampicin-d3. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment. Given that the toxicological properties of this specific deuterated compound have not been exhaustively investigated, a cautious approach is mandatory.
Immediate Safety and Hazard Information
25-Desacetyl Rifampicin-d3 is a deuterated metabolite of Rifampicin, a potent antibiotic. While some safety data sheets (SDS) for the non-deuterated parent compound do not classify it as hazardous under the Globally Harmonized System (GHS), it is prudent to handle it as a potent pharmaceutical ingredient. The primary risks are associated with inhalation of the powder and contamination of skin and eyes.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 25-Desacetyl Rifampicin-d3.
| Protection Type | Required PPE | Rationale and Guidelines |
| Eye/Face Protection | Chemical safety goggles with side shields | To prevent eye contact with the powdered compound. |
| Skin Protection | - Nitrile gloves (double-gloving recommended)- Disposable lab coat with long sleeves and elastic cuffs | To prevent skin contact. Gloves should be inspected before use and changed regularly. A disposable lab coat prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills. |
Quantitative Safety Data
The following table provides key quantitative data relevant to the safe handling of the parent compound, Rifampicin. These values should be considered as guidance for 25-Desacetyl Rifampicin-d3 in the absence of specific data.
| Parameter | Value | Source/Comments |
| Occupational Exposure Limit (OEL) | No specific TLV established. Treat as a potent compound. | Airborne concentrations should be kept as low as practically possible. |
| OSHA PEL (for nuisance dust) | Respirable fraction: 5 mg/m³Total dust: 15 mg/m³ | These are general limits for inert dusts and should be considered a minimum standard.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical to minimize exposure and contamination when handling 25-Desacetyl Rifampicin-d3.
1. Preparation:
- Consult SDS: Always review the latest Safety Data Sheet for the compound and any solvents to be used.
- Designate Area: All handling of the solid compound should be performed in a designated area, such as a certified chemical fume hood or a glove box.
- Assemble Materials: Ensure all necessary equipment, including PPE, spill kits, and labeled waste containers, are readily accessible before starting work.
2. Weighing and Solution Preparation:
- Don PPE: Put on all required PPE as specified in the table above.
- Containment: Perform all weighing and initial dilutions of the powder within a chemical fume hood to control dust.
- Handling Powder: Handle the solid powder carefully to avoid generating dust. Use appropriate tools (e.g., spatulas) for transfer.
- Preparing Solutions: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
3. Post-Handling:
- Decontamination: Thoroughly clean the work area, including the balance and any equipment used.
- Waste Disposal: Dispose of all contaminated materials and excess chemicals according to the disposal plan outlined below.
- Doff PPE: Remove PPE carefully in the designated area to avoid self-contamination, and wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
Proper decontamination and waste disposal are critical to prevent environmental contamination and ensure the safety of all laboratory personnel.
Decontamination Procedure:
In case of a spill, follow these steps:
-
Alert others in the vicinity and restrict access to the area.
-
Wear appropriate PPE , including double gloves, a lab coat, and a respirator.
-
Contain the spill: For powders, gently cover with damp paper towels to avoid raising dust. For liquids, use absorbent pads.
-
Clean the area: Wipe the spill area with a detergent solution, followed by a rinse with 70% ethanol or a freshly prepared 10% bleach solution. If using bleach, neutralize the area with a 1% sodium thiosulfate solution afterward.[2]
-
Collect all cleanup materials in a labeled hazardous waste container.
Disposal Plan:
-
Solid Waste: All contaminated solid waste, including gloves, wipes, weigh boats, and disposable lab coats, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of 25-Desacetyl Rifampicin-d3 should be collected in a designated, leak-proof hazardous waste container. Do not pour down the drain.
-
Deuterated Compound Disposal: Deuterated compounds are stable isotopes and not radioactive. Therefore, they do not require special disposal procedures beyond those for their non-deuterated counterparts. The primary method of disposal for chemical waste of this nature is high-temperature incineration by a licensed hazardous waste disposal service.[2]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("25-Desacetyl Rifampicin-d3"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of 25-Desacetyl Rifampicin-d3.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
